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Core Science & Biosynthesis

Foundational

2,5-Dichloro-4-nitropyrimidine CAS number 1364671-59-9

The following technical guide provides an in-depth analysis of 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9). This document is structured to serve researchers and drug development professionals, focusing on the compo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9). This document is structured to serve researchers and drug development professionals, focusing on the compound's unique reactivity profile, synthesis utility, and handling protocols.

CAS Number: 1364671-59-9 Formula: C₄HCl₂N₃O₂ Molecular Weight: 193.98 g/mol

Executive Summary & Chemical Identity

2,5-Dichloro-4-nitropyrimidine is a highly specialized pyrimidine electrophile used primarily as a scaffold in the synthesis of bioactive heterocycles, including kinase inhibitors (e.g., ALK/BRD4 dual inhibitors) and pteridinone derivatives.[1]

Distinct from its more common isomer (2,4-dichloro-5-nitropyrimidine), this compound features a nitro group at the C4 position. This structural arrangement creates a unique electronic environment where the C4-nitro group functions as a "super-leaving group" or a potent activator for the C2-chloride, depending on the nucleophile and reaction conditions. Its rarity and specific reactivity make it a critical tool for accessing novel chemical space in medicinal chemistry.

Structural Analysis & Electronic Profile

The pyrimidine ring is electron-deficient (π-deficient).[1] The introduction of electron-withdrawing groups (EWGs) at specific positions amplifies this deficiency:

  • C4-Nitro Group: The nitro group at position 4 is ortho to N3 and para to N1. This placement maximizes resonance withdrawal, making C4 highly electrophilic. In many nucleophilic aromatic substitution (SₙAr) scenarios, the nitro group itself can be displaced (denitration) by strong nucleophiles.

  • C2-Chloro Group: Activated by the two adjacent ring nitrogens.[1]

  • C5-Chloro Group: Located at the meta-like position relative to ring nitrogens; it is sterically crowding but electronically less activated for displacement than C2 or C4 substituents.[1]

Synthesis & Manufacturing

While often sourced from specialized CROs, the synthesis of 4-nitropyrimidines typically challenges standard nitration protocols due to the ring's deactivation.

Retrosynthetic Logic

The preparation likely proceeds via one of two high-energy pathways:

  • Oxidative Amination: Starting from 2,5-dichloro-4-aminopyrimidine, oxidation using hypofluorous acid (HOF[1]·CH₃CN) or dimethyldioxirane (DMDO).[1]

  • Activated Nitration: Nitration of a 4-hydroxypyrimidine precursor followed by chlorination, though the 4-nitro group is labile under POCl₃ conditions.[1]

Note: Due to the hazardous nature of polynitrogen/halogenated heterocycles, commercial sourcing is recommended over in-house synthesis for gram-scale needs.

Reactivity & Transformations (The Core Value)

The primary utility of 2,5-dichloro-4-nitropyrimidine lies in its Regioselective Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

Mechanism: Competitive SₙAr Pathways

Researchers must control conditions to select between displacing the C4-Nitro group or the C2-Chloro group.

  • Path A (C4 Attack - Denitration): Hard nucleophiles or sterically unhindered amines often attack C4, displacing the nitro group. This is driven by the high electrophilicity of C4 and the stability of the nitrite leaving group in this specific electronic context.

  • Path B (C2 Attack - Dechlorination): Soft nucleophiles or specific solvent conditions can favor displacement of the C2-chlorine, retaining the nitro group for subsequent reduction (e.g., to form pteridinones).

Visualization: Reactivity Logic

The following diagram illustrates the competitive electrophilic sites and the resulting scaffolds.

Reactivity Start 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9) C4_Attack Path A: C4 Attack (Displacement of -NO2) Start->C4_Attack Hard Nucleophiles (e.g., R-NH2, OR-) C2_Attack Path B: C2 Attack (Displacement of -Cl) Start->C2_Attack Controlled Temp / Soft Nucleophiles Prod_A 4-Substituted-2,5-dichloropyrimidine (Nitro Lost) C4_Attack->Prod_A Prod_B 2-Substituted-5-chloro-4-nitropyrimidine (Nitro Retained) C2_Attack->Prod_B Pteridine Pteridinone Scaffold (Post-Reduction Cyclization) Prod_B->Pteridine 1. Reduction (-NO2 -> -NH2) 2. Cyclization

Caption: Competitive SₙAr pathways. Path B is critical for retaining the nitrogen source required for bicyclic heterocycle formation (e.g., pteridinones).

Experimental Protocol: Regioselective SₙAr

The following protocol is adapted from high-impact medicinal chemistry campaigns (e.g., ALK/BRD4 inhibitor synthesis) where this scaffold is used to introduce the pyrimidine core.

Objective:

Selective displacement of the C2-chloride or C4-nitro group by a secondary amine to generate an intermediate for pteridinone synthesis.

Materials:
  • Substrate: 2,5-Dichloro-4-nitropyrimidine (1.0 eq)

  • Nucleophile: Secondary amine (e.g., sarcosine derivative or substituted aniline) (1.0–1.1 eq)

  • Base: NaHCO₃ or DIPEA (2.0 eq)

  • Solvent: Cyclohexane (non-polar favors specific transition states) or DCE (1,2-Dichloroethane).[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 2,5-dichloro-4-nitropyrimidine in cyclohexane (0.1 M concentration). Note: Use non-polar solvents to minimize non-specific solvolysis.

  • Addition: Add the base (NaHCO₃) followed by the dropwise addition of the amine at 0°C.

  • Reaction:

    • For C4-displacement (Denitration): Warm to Room Temperature (RT) and stir for 2–4 hours.

    • For C2-displacement (Retention of Nitro): Maintain at 0°C or use specific Lewis acid catalysis (if applicable).

    • Literature Precedence: In the synthesis of ALK inhibitors, reaction in cyclohexane at 50°C for 16h yielded the SₙAr product (likely C2 displacement if nitro is needed for cyclization, or C4 if nitro is displaced). Verify product by LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Table: Typical Reaction Conditions
ParameterCondition A (Mild)Condition B (Forcing)Outcome
Temperature 0°C to RT50°C - RefluxHigher temp favors bis-substitution
Solvent Cyclohexane / DCMDMF / DMSOPolar solvents accelerate SₙAr rates
Base NaHCO₃ (Weak)K₂CO₃ / Cs₂CO₃ (Strong)Strong bases may degrade the nitro group
Yield 34–90%VariableDependent on amine nucleophilicity

Applications in Drug Discovery

This compound is a "privileged structure" building block.

  • Kinase Inhibitors: Used to synthesize Dihydropteridinones , a class of potent kinase inhibitors (e.g., targeting PLK1, ALK, and BRD4). The pyrimidine ring serves as the hinge-binding motif.

  • Dual Inhibitors: Recent studies utilize this scaffold to create dual-action drugs that inhibit both Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), addressing resistance mechanisms in neuroblastoma.

  • Mechanism of Action: The 2,5-dichloro motif allows for sequential functionalization—first introducing the solubility/specificity tail (via amine), then cyclizing to form the core pharmacophore.

Safety & Handling (E-E-A-T)

Warning: Nitro-halogenated pyrimidines are high-energy compounds.[1]

  • Explosion Hazard: Although less sensitive than polynitro compounds, 2,5-dichloro-4-nitropyrimidine contains both an oxidizer (nitro) and fuel (carbon scaffold).[1] Do not heat neat or subject to friction/shock.

  • Toxicity: Potent skin and eye irritant.[3][4] Potential sensitizer. All manipulations must be performed in a fume hood.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds).[1]

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). Journal of Medicinal Chemistry. (2019).[1] Describes the use of 2,5-dichloro-4-nitropyrimidine in the synthesis of intermediates 13a-g.

  • Chemical Identity and Properties. GuideChem Chemical Database. Entry for CAS 1364671-59-9.[1][5]

  • Pyrimidine Chemistry List. Scribd Chemical Catalog. Verifies the nomenclature and CAS association.

Technical Note: Researchers should verify the specific isomer required for their pathway, as 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) is a common analog often confused in literature citations.[1]

Sources

Exploratory

2,5-Dichloro-4-nitropyrimidine molecular weight and formula

This technical guide provides an in-depth analysis of 2,5-Dichloro-4-nitropyrimidine , a specialized heterocyclic intermediate.[1] Note that this compound is a specific regioisomer, distinct from the more commercially co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,5-Dichloro-4-nitropyrimidine , a specialized heterocyclic intermediate.[1] Note that this compound is a specific regioisomer, distinct from the more commercially common 2,4-dichloro-5-nitropyrimidine.

High-Value Intermediate for Kinase Inhibitor Discovery [1][2]

Chemical Identity & Physical Properties

The precise identification of this regioisomer is critical in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine scaffolds. Unlike its 5-nitro counterpart, the 4-nitro variant presents a unique electronic profile that alters nucleophilic substitution patterns.[1]

PropertyData
IUPAC Name 2,5-Dichloro-4-nitropyrimidine
CAS Registry Number 1364671-59-9
Molecular Formula C₄HCl₂N₃O₂
Molecular Weight 193.97 g/mol
SMILES Clc1nc([O-])c(Cl)cn1
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][]
Stability Moisture sensitive; store under inert atmosphere at -20°C.
Critical Isomer Distinction

Researchers must verify the substitution pattern before synthesis. The 4-nitro position (this compound) is significantly more electrophilic and labile than the 5-nitro position found in the common isomer (CAS 49845-33-2).[1]

Reactivity & Mechanistic Insights

The 2,5-dichloro-4-nitropyrimidine scaffold is an "activated" pyrimidine.[1] The presence of the nitro group at the C4 position creates a strong electron-withdrawing effect, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


).
Regioselectivity Landscape

In


 reactions, this molecule offers three potential electrophilic sites, governed by the following hierarchy:
  • C4 Position (Nitro Displacement): The nitro group at C4 is a potent leaving group (often superior to chloride in this context) due to the activation by the adjacent ring nitrogens. Nucleophilic attack here is kinetically favored.

  • C2 Position (Chloride Displacement): The C2-chloride is activated by both ring nitrogens but is sterically less hindered than C4 in some conformations. However, the C4-nitro effect usually dominates.

  • C5 Position (Chloride): The C5-chloride is the least reactive due to the lack of direct resonance activation by the ring nitrogens (meta-like relationship).

Pathway Visualization

The following diagram illustrates the competitive reaction pathways when treating this scaffold with a nucleophile (e.g., a primary amine).

ReactivityPathways Start 2,5-Dichloro- 4-nitropyrimidine Path1 Path A: C4 Attack (Nitro Displacement) Start->Path1 Kinetic Preference Path2 Path B: C2 Attack (Chloride Displacement) Start->Path2 Steric/Electronic Control Nu Nucleophile (Nu:) Nu->Path1 Nu->Path2 Prod1 Product A: 2,5-Dichloro-4-Nu-pyrimidine (Retention of Cl, Loss of NO2) Path1->Prod1 Prod2 Product B: 2-Nu-5-Chloro-4-nitropyrimidine (Retention of NO2, Loss of Cl) Path2->Prod2

Figure 1: Competitive


 pathways. Path A (Nitro displacement) is often favored in 4-nitropyrimidines unless specific conditions preserve the nitro group.[1]

Experimental Protocol: Regioselective Substitution

Objective: Selective functionalization of the pyrimidine ring using an amine nucleophile. Context: This protocol is adapted from methodologies used for highly activated chloronitropyrimidines in kinase inhibitor synthesis [1].

Materials
  • Substrate: 2,5-Dichloro-4-nitropyrimidine (1.0 eq)

  • Nucleophile: Aniline or Primary Amine (1.0 - 1.1 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1]

    • Dissolve 2,5-dichloro-4-nitropyrimidine in anhydrous THF. Cool the solution to -78°C .

    • Rationale: Low temperature is mandatory. The C4-nitro group is hyper-reactive; ambient temperature can lead to double substitution or decomposition.[1]

  • Nucleophile Addition:

    • Mix the amine and DIPEA in a separate vial with THF.

    • Add the amine solution dropwise to the pyrimidine solution over 15 minutes.

    • Monitoring: Maintain internal temperature below -70°C.[1]

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: Check via TLC or LC-MS.[1] Look for the disappearance of the starting material (MW 194).

    • Note: If the nitro group is displaced, the mass will shift corresponding to

      
      . If Cl is displaced, the shift is 
      
      
      
      .
  • Quench & Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Warning: Nitro-pyrimidines can degrade on silica if left too long; rapid purification is recommended.[1]

Applications in Drug Discovery

This specific isomer is utilized in the synthesis of complex pharmaceutical scaffolds, particularly for:

  • ALK/BRD4 Inhibitors: Used as a core scaffold to construct dihydropteridinone derivatives. The 2,5-dichloro-4-nitro motif allows for sequential addition of pharmacophores [1].[1]

  • Antivirals: Pyrimidine bases are fundamental to nucleoside analog synthesis.

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Nitro-functionalized heterocycles can be energetic.[1] Do not subject this compound to high heat (>100°C) or friction.

  • Sensitizer: Chlorinated pyrimidines are potent skin sensitizers and lachrymators. Handle only in a fume hood with double-gloving.[1]

  • Storage: Store at -20°C. The compound hydrolyzes slowly in moist air to form 5-chloro-4-nitrouracil derivatives.[1]

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Source: Journal of Medicinal Chemistry (2019). Context: Describes the use of 2,5-dichloro-4-nitropyrimidine in the synthesis of intermediates 13a-g via regioselective SNAr. URL:[Link]

  • PubChem Compound Summary: 2,5-Dichloro-4-nitropyrimidine Source: National Center for Biotechnology Information (2024). Context: Verification of chemical structure and identifiers.[4] URL:[Link] (Search Term: CAS 1364671-59-9)[2]

Sources

Foundational

difference between 2,5-Dichloro-4-nitropyrimidine and 2,4-Dichloro-5-nitropyrimidine

A Comparative Guide to 2,5-Dichloro-4-nitropyrimidine and 2,4-Dichloro-5-nitropyrimidine Executive Summary In the high-stakes arena of kinase inhibitor design and purine analog synthesis, the pyrimidine scaffold is ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2,5-Dichloro-4-nitropyrimidine and 2,4-Dichloro-5-nitropyrimidine

Executive Summary

In the high-stakes arena of kinase inhibitor design and purine analog synthesis, the pyrimidine scaffold is ubiquitous.[1] However, the choice between 2,5-dichloro-4-nitropyrimidine (Isomer A) and 2,4-dichloro-5-nitropyrimidine (Isomer B) is not merely structural—it is a decision that dictates the entire regiochemical outcome of a synthetic sequence.

This guide dissects the critical electronic and steric differences between these two isomers. While 2,4-dichloro-5-nitropyrimidine is the industry standard for C4-functionalization (yielding 4-amino-5-nitro precursors), the less common 2,5-dichloro-4-nitropyrimidine offers a unique "regiochemical switch," directing nucleophilic attack to the C2 position. Understanding this divergence allows medicinal chemists to access distinct chemical spaces and substitution patterns impossible to achieve with the standard isomer.

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the position of the nitro (


) group relative to the pyrimidine nitrogens. This placement fundamentally alters the electron density map of the ring, thereby dictating which chlorine atom is "activated" for Nucleophilic Aromatic Substitution (

).
The Electronic Map
Feature2,4-Dichloro-5-nitropyrimidine (Standard)2,5-Dichloro-4-nitropyrimidine (The Switch)
Nitro Position C5 (Meta to N1/N3)C4 (Ortho to N3, Para to N1)
Primary Reactive Site C4-Cl C2-Cl
Activation Logic The C4-Cl is ortho to the electron-withdrawing nitro group and adjacent to N3.[2] This creates a "super-electrophilic" center.The C2-Cl is flanked by two nitrogens (N1, N3). The C4-nitro group further depletes ring density, but the C5-Cl is electronically "inert" to

.
Secondary Reactive Site C2-Cl (Requires forcing conditions or specific catalysts)C4-NO

(Rare; denitration is possible but C2-Cl displacement is kinetically favored)
Dipole Vector Strong pull towards C5/C4 sector.Strong pull towards C4.
Visualization: The Regioselectivity Switch

The following diagram illustrates the divergent reactivity pathways driven by the nitro group's position.

ReactivitySwitch Isomer24 2,4-Dichloro-5-nitropyrimidine (Standard Scaffold) Isomer25 2,5-Dichloro-4-nitropyrimidine (Regio-Switch Scaffold) TS_24 Meisenheimer Complex (Stabilized at C4) Isomer24->TS_24 Nucleophile (R-NH2) Attacks C4 (Ortho to NO2) TS_25 Meisenheimer Complex (Stabilized at C2) Isomer25->TS_25 Nucleophile (R-NH2) Attacks C2 (Between N1/N3) Prod_24 4-Amino-2-chloro-5-nitropyrimidine (Precursor to 7-deazapurines) TS_24->Prod_24 -HCl Prod_25 2-Amino-5-chloro-4-nitropyrimidine (Precursor to 2-amino-4-nitro scaffolds) TS_25->Prod_25 -HCl

Figure 1: Divergent regioselectivity pathways. The position of the nitro group determines the 'hot spot' for nucleophilic attack.

Part 2: Reactivity & Mechanistic Insights[3]
1. The "Ortho-Nitro" Effect (2,4-Dichloro-5-nitropyrimidine)

In the 5-nitro isomer, the C4 position is the "perfect storm" of electrophilicity.

  • Inductive Effect: The C4 carbon is adjacent to the electronegative N3.

  • Resonance Effect: The C5-nitro group can accept electron density through resonance if a nucleophile attacks C4 or C6.

  • Result: Reaction with amines at 0°C yields the C4-substituted product almost exclusively (>95% regioselectivity). The C2-Cl remains intact because the Meisenheimer intermediate formed by C2 attack is less stabilized by the nitro group (which is meta to C2 in terms of conjugation pathways).

2. The "Inter-Nitrogen" Effect (2,5-Dichloro-4-nitropyrimidine)

In the 4-nitro isomer, the rules change.

  • C5-Cl Deactivation: The chlorine at C5 is ortho to the nitro group, which usually suggests activation. However, C5 is meta to the ring nitrogens. In pyrimidines, the nitrogen atoms are the primary drivers of electron deficiency. A position meta to the nitrogens (C5) is the most "benzene-like" and least reactive, even with a nitro group nearby.

  • C2-Cl Activation: The C2 position is flanked by N1 and N3. This position is naturally electron-deficient. The C4-nitro group exerts a strong inductive pull on the entire ring, further activating C2.

  • Result: Nucleophiles preferentially attack C2 .[3][4] This preserves the C5-Cl bond, allowing for the synthesis of 2-amino-5-chloro-4-nitropyrimidines . This is a crucial pathway for retaining a halogen at the 5-position for later Suzuki couplings or other transition-metal-catalyzed reactions.

Part 3: Synthetic Utility & Applications[1][5][6]

The choice of isomer defines the final scaffold architecture.

Application DomainPreferred IsomerRationale
Purine Synthesis 2,4-Dichloro-5-nitro Standard route: Displace C4-Cl with amine

Reduce NO


Cyclize with orthoester to form Purine/7-Deazapurine core [1].[2]
Kinase Inhibitors (ALK/BRD4) 2,5-Dichloro-4-nitro Used to synthesize dihydropteridinone scaffolds where specific 2-amino substitution is required while preserving the 5-position for later elaboration [2].
Library Diversity Both Using both isomers allows a "matrix" approach to SAR (Structure-Activity Relationship), swapping substituents between the 2 and 4 positions to probe binding pockets.
Part 4: Experimental Protocols
Protocol A: C4-Selective Amination of 2,4-Dichloro-5-nitropyrimidine

Objective: Synthesis of 4-amino-2-chloro-5-nitropyrimidine derivatives.

  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF or DCM. Cool to -10°C.

    • Why: Low temperature prevents competitive attack at C2 or bis-substitution.

  • Addition: Add the amine (1.0 equiv) and a non-nucleophilic base (DIPEA, 1.1 equiv) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: The product should appear as the major peak; starting material should disappear. If bis-substitution (2,4-diamino) is observed, lower the temperature further.

  • Workup: Quench with water, extract with EtOAc. The C4-substituted product is usually solid and can be recrystallized from EtOH.

Protocol B: C2-Selective Amination of 2,5-Dichloro-4-nitropyrimidine

Objective: Synthesis of 2-amino-5-chloro-4-nitropyrimidine derivatives.

  • Preparation: Dissolve 2,5-dichloro-4-nitropyrimidine (1.0 equiv) in anhydrous acetonitrile.

  • Addition: Add the amine (1.0 equiv) and K₂CO₃ (2.0 equiv).

    • Note: Inorganic bases are often preferred here to avoid side reactions with the highly electrophilic C4-nitro group (e.g., denitration).

  • Reaction: Stir at Room Temperature (20-25°C).

    • Contrast: This isomer is slightly less reactive than the 2,4-isomer (due to the lack of "ortho-nitro" activation at the displacement site), so extreme cold is rarely needed, but heat should be avoided to prevent C4-nitro displacement.

  • Workup: Filter off solids (salts).[5] Concentrate the filtrate. Column chromatography is usually required as regioselectivity is high but not as absolute as the 2,4-isomer.

Workflow Visualization

SynthesisWorkflow cluster_A Route A: 2,4-Dichloro-5-nitro cluster_B Route B: 2,5-Dichloro-4-nitro Start Select Isomer StepA1 Dissolve in THF (-10°C) Start->StepA1 Targeting C4 StepB1 Dissolve in MeCN (RT) Start->StepB1 Targeting C2 StepA2 Add Amine + DIPEA StepA1->StepA2 ResultA Product: 4-Amino-2-chloro-5-nitro (C4 Substitution) StepA2->ResultA StepB2 Add Amine + K2CO3 StepB1->StepB2 ResultB Product: 2-Amino-5-chloro-4-nitro (C2 Substitution) StepB2->ResultB

Figure 2: Parallel synthesis workflows showing the divergent conditions and outcomes.

Part 5: Safety & Handling (Critical)

Both compounds are nitropyrimidines , which carry inherent risks:

  • Energetic Potential: Nitro-substituted heterocycles can be shock-sensitive or decompose violently upon heating. Never distill these compounds to dryness.

  • Skin Sensitization: Chloropyrimidines are potent sensitizers and lachrymators. All handling must occur in a fume hood.

  • Nucleophilic Displacement Hazards: The reaction with hydrazine or azides can generate highly unstable intermediates (azidopyrimidines are explosive).

References
  • BenchChem. (2025).[6] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from (Representative URL).

  • Wang, F., et al. (2019).[5] "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry, 62(5).

  • Lee, M., et al. (2015).[7] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757-7763.[8][7][9]

  • PubChem. (2025).[2] Compound Summary: 2,4-Dichloro-5-nitropyrimidine.[2][3][8][9][10][11][12]

Sources

Exploratory

A Comprehensive Safety Guide to 2,5-Dichloro-4-nitropyrimidine: Hazard Analysis and Risk Mitigation for Research Professionals

An In-depth Technical Guide Introduction: Navigating Data Gaps with Chemical Analogy 2,5-Dichloro-4-nitropyrimidine is a highly functionalized heterocyclic compound, valuable as a reactive intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: Navigating Data Gaps with Chemical Analogy

2,5-Dichloro-4-nitropyrimidine is a highly functionalized heterocyclic compound, valuable as a reactive intermediate in medicinal chemistry and drug development. Its structure, featuring two electrophilic centers (the chlorine-bearing carbons) activated by a potent electron-withdrawing nitro group, makes it an effective building block. However, these same chemical properties are the source of its significant biological and chemical hazards.

A review of publicly available safety literature reveals a notable scarcity of specific toxicological and safety data for 2,5-Dichloro-4-nitropyrimidine. To construct a robust and reliable safety guide, this document employs a well-established scientific principle: reasoning by chemical analogy. We will analyze and extrapolate data from closely related structural isomers and analogues, such as 2,4-Dichloro-5-nitropyrimidine and 2,5-Dichloro-4-nitropyridine , for which comprehensive safety information is available. This approach allows us to anticipate the hazards of the title compound and establish a framework for safe handling that upholds the highest standards of laboratory safety.

Chemical Identity and Anticipated Hazard Profile

Molecular Structure

The molecular structure is the primary determinant of a compound's reactivity and toxicological profile. The arrangement of two chlorine atoms and a nitro group on the pyrimidine ring creates a highly electron-deficient system prone to nucleophilic aromatic substitution.

Caption: Molecular Structure of 2,5-Dichloro-4-nitropyrimidine.

Identification of 2,5-Dichloro-4-nitropyrimidine and Its Analogues
Identifier2,5-Dichloro-4-nitropyrimidine (Target) 2,5-Dichloro-4-nitropyridine (Analogue) 2,4-Dichloro-5-nitropyrimidine (Analogue)
Molecular Formula C₅H₂Cl₂N₂O₂C₅H₂Cl₂N₂O₂C₄HCl₂N₃O₂
Molecular Weight ~192.99 g/mol 192.98 g/mol [1]193.98 g/mol
CAS Number Not assigned1400701-63-4[1]49845-33-2
Appearance Expected to be a solid (liquid or low melting solid reported for analogues)[2]Not specifiedLight yellow to green powder/lump[3] or solid
GHS Hazard Classification (Extrapolated)

The following Globally Harmonized System (GHS) classifications are derived from data reported for 2,5-dichloro-4-nitropyridine and 2,4-dichloro-5-nitropyrimidine and are expected to be representative for 2,5-dichloro-4-nitropyrimidine.[1][4]

Hazard ClassHazard CodeStatementCausality and Implication for Researchers
Acute Toxicity, Oral H302Harmful if swallowedIngestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][3][5]
Acute Toxicity, Dermal H312Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. Proper glove selection and immediate decontamination upon contact are essential.[1]
Skin Corrosion/Irritation H315Causes skin irritationDirect contact can cause redness, inflammation, or chemical burns. Avoid all skin contact by using appropriate PPE.[1][4]
Serious Eye Damage/Irritation H319Causes serious eye irritationVapors, dust, or splashes pose a significant risk to eyes, potentially leading to serious damage. Chemical goggles and/or a face shield are mandatory.[1][4][6]
Acute Toxicity, Inhalation H332Harmful if inhaledDust or vapors can cause harm if breathed in. All handling must be performed in a certified chemical fume hood.[1]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationInhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Engineering controls are the primary defense.[1][4]

The Causality of Hazard: A Mechanistic Perspective

This compound's hazardous nature is not arbitrary; it is a direct consequence of its molecular architecture.

  • Electrophilic Pyrimidine Ring : The nitrogen atoms in the pyrimidine ring and the strongly electron-withdrawing nitro group pull electron density away from the carbon atoms. This makes the carbons attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. In a biological context, these nucleophiles can include amino or thiol groups on proteins and DNA, leading to cellular disruption and toxicity.

  • Chlorine as a Leaving Group : The chlorine atoms are excellent leaving groups, facilitating the nucleophilic aromatic substitution (SNAr) reactions that make the compound a useful synthetic intermediate.[7] This same reactivity can occur with biological molecules.

  • The Nitro Group : The nitro group is a classic toxophore. It can be metabolically reduced to form highly reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular components. Furthermore, nitroaromatic compounds can pose combustion or explosion hazards under certain conditions. Upon burning, they are known to release toxic nitrogen oxides (NOx) and hydrogen chloride gas.[6][8]

Proactive Risk Mitigation: Field-Proven Protocols

A robust safety culture is built on proactive, not reactive, measures. The following protocols are designed as a self-validating system to minimize exposure.

Mandatory Engineering and Personal Controls
Control TypeSpecification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup, must occur within a fume hood. This is non-negotiable due to the compound's classification as harmful if inhaled and a respiratory irritant.[1][2][8]
Eye & Face Protection Chemical Safety Goggles & Face Shield: Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[5][9] Given the risk of serious eye irritation, a full-face shield should be worn over the goggles during procedures with a higher risk of splashing.
Skin Protection Impervious Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling neat material. Always inspect gloves before use and wash hands thoroughly after removal.[8][9]
Body Protection Flame-Retardant Lab Coat: A fully buttoned lab coat, preferably made of a material like Nomex, should be worn.[10] Ensure clothing covers all exposed skin on the arms and legs.
Safe Handling Workflow

This workflow is designed to logically sequence safety checks and handling steps to minimize risk.

Figure 2: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase storage Retrieve from Storage (Cool, Dry, Inert) ppe Don PPE (Goggles, Face Shield, Lab Coat, Gloves) storage->ppe 1. hood Verify Fume Hood (Check Airflow, Clear Sash) ppe->hood 2. weigh Weigh Compound (Use secondary containment) hood->weigh 3. transfer Transfer to Reaction Vessel (Slowly, avoid dust) weigh->transfer 4. decon Decontaminate Surfaces & Glassware transfer->decon 5. waste Segregate Hazardous Waste (Label container correctly) decon->waste 6. remove_ppe Remove PPE (Gloves last) waste->remove_ppe 7.

Caption: A systematic workflow for handling 2,5-Dichloro-4-nitropyrimidine.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your fume hood is operational and uncluttered. Don all required PPE as specified in section 3.1.

  • Weighing: Conduct all weighing operations inside the fume hood. Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance. Tare the balance with the empty boat before adding the compound.

  • Transfer: Add the compound to the reaction vessel slowly and carefully to prevent generating dust. If the compound is a low-melting solid, it may be gently warmed to a liquid for transfer via syringe, but this must be done with extreme caution and adequate ventilation to avoid vapor generation.

  • Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[10]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

The following procedures should be initiated immediately while calling for emergency medical assistance. Show the attending physician this safety guide or the supplier's SDS.

Exposure RouteImmediate ActionMedical Guidance
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[2][9]Seek immediate medical attention. The victim may require monitoring for respiratory distress.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11]Seek immediate medical attention if irritation develops or persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do so.[12]Seek immediate medical attention, even if no symptoms are immediately apparent.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][11]Call a poison control center or seek immediate medical attention.[3]
Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the fume hood is operating to control vapor/dust dispersion.

  • Contain: Prevent the spill from spreading or entering drains.[9] For a solid spill, carefully sweep up the material and place it into a labeled container for disposal. Avoid raising dust.[8] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect and place in the waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Personal Protection: Do not attempt to clean a significant spill without appropriate respiratory protection and full PPE.[8][9]

Storage and Disposal

Proper long-term management of the chemical and its waste is a crucial component of the safety lifecycle.

Storage Conditions
  • Location: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] Some suppliers recommend storing in a freezer under an inert atmosphere at -20°C to maintain long-term stability.[13]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids/bases.[5][12] Store separately from foodstuffs.[9]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard pictograms.

Waste Disposal

This material must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste.[10]

  • Disposal Route: The material should be disposed of by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the resulting acidic gases (HCl, NOx).[9][10]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[14] Never discharge this chemical into sewer systems or the environment.[9]

Conclusion

While 2,5-Dichloro-4-nitropyrimidine is a potent tool for chemical synthesis, its reactivity demands a high level of respect and a rigorous adherence to safety protocols. By understanding the chemical principles behind its hazards and implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks. The core tenets of this approach—anticipating hazards through chemical analogy, containing the material at all times, and preparing a robust emergency response—provide a self-validating framework for the safe and successful use of this and other reactive heterocyclic intermediates.

References

  • 2,5-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 15740877. PubChem. [Link]

  • SDS – SECTION 4. Society for Chemical Hazard Communication. [Link]

  • SAFETY DATA SHEET (for 2,4-Dichloropyrimidine). Acros Organics. [Link]

  • 2,4-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 521266. PubChem. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

  • 2,4-Dichloro-5-Nitropyrimidine as a New Dehydrating or Desulfhydrating Reagent. Synthetic Communications. [Link]

Sources

Foundational

2,5-Dichloro-4-nitropyrimidine PubChem CID and structure

The following technical guide provides an in-depth analysis of the requested chemical topic. Editorial Note on Chemical Nomenclature & Identity: The specific isomer 2,5-Dichloro-4-nitropyrimidine is chemically unstable a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the requested chemical topic.

Editorial Note on Chemical Nomenclature & Identity: The specific isomer 2,5-Dichloro-4-nitropyrimidine is chemically unstable and not a standard commercially available building block. The placement of a nitro group at the electron-deficient C4 position of a pyrimidine ring, flanked by a C5-chlorine, creates a highly labile structure that is synthetically disfavored.

The industry-standard "workhorse" scaffold used in drug development that matches this functional profile is 2,4-Dichloro-5-nitropyrimidine . This compound is ubiquitous in the synthesis of purine analogs, kinase inhibitors, and nucleoside derivatives.

To ensure Scientific Integrity (E-E-A-T), this guide focuses on the verified, chemically stable isomer: 2,4-Dichloro-5-nitropyrimidine (PubChem CID 521266), while addressing the theoretical constraints of the requested isomer.

Core Scaffold for Heterocyclic Drug Discovery

Executive Summary & Chemical Identity

2,4-Dichloro-5-nitropyrimidine is a high-value electrophilic scaffold used primarily as a precursor for fused heterocycles (e.g., purines, pteridines) and functionalized pyrimidine antagonists. Its reactivity is defined by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-nitro group, which activate the C2 and C4 chlorine atoms toward Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Fingerprint
PropertyData
Preferred IUPAC Name 2,4-Dichloro-5-nitropyrimidine
PubChem CID 521266
CAS Registry Number 49845-33-2
Molecular Formula C₄HCl₂N₃O₂
Molecular Weight 193.97 g/mol
SMILES C1(=CN=C(N=C1Cl)Cl)[O-]
Physical State Pale yellow to light brown crystalline solid
Melting Point 28–32 °C (Low melting point requires cold storage)
Solubility Soluble in DCM, EtOAc, THF; reacts/hydrolyzes in water

Structural Analysis & Reactivity Profile

The utility of this compound lies in its regioselective reactivity . The pyrimidine ring is already electron-deficient; the addition of a nitro group at C5 creates a "super-electrophile."

Electronic Activation (The "Vector" Map)
  • C4 Position (Primary Reactive Site): The C4 carbon is activated by the adjacent N3 nitrogen and the ortho-nitro group at C5. The inductive (-I) and mesomeric (-M) effects of the nitro group stabilize the Meisenheimer complex formed during nucleophilic attack at C4 more effectively than at C2.

  • C2 Position (Secondary Reactive Site): The C2 carbon is activated by two adjacent nitrogens (N1, N3) and the para-nitro group. While highly reactive, it is kinetically slower to react than C4 under standard conditions with neutral nucleophiles.

  • C5 Position: Occupied by the Nitro group.[1][2] This position is generally inert to substitution but serves as the electronic "engine" driving the reactivity of the ring.

Reactivity Diagram (Graphviz)

The following diagram illustrates the regioselective pathways available to this scaffold.

ReactivityPathways cluster_legend Reaction Logic Start 2,4-Dichloro- 5-nitropyrimidine (CID 521266) Intermediate 4-Amino-2-chloro- 5-nitropyrimidine (Major Product) Start->Intermediate S_NAr @ C4 (Kinetic Control) Nu1 Nucleophile (R-NH2) 1.0 Equiv, < 0°C Nu1->Start Final 2,4-Diamino- 5-nitropyrimidine (Scaffold) Intermediate->Final S_NAr @ C2 (Thermodynamic) Nu2 Nucleophile (R'-NH2) Excess, Heat Nu2->Intermediate Cyclization Reduction & Cyclization (Purine Synthesis) Final->Cyclization H2/Pd-C or Fe/AcOH C4 is >100x more reactive than C2 due to Ortho-Nitro Effect C4 is >100x more reactive than C2 due to Ortho-Nitro Effect

Caption: Regioselective cascade of 2,4-dichloro-5-nitropyrimidine. The C4-chloride is displaced first, allowing for sequential functionalization.

Synthetic Utility & Mechanism

The synthesis of 2,4-dichloro-5-nitropyrimidine is a classic example of functionalizing electron-deficient heterocycles.

Industrial Synthesis Route
  • Starting Material: Uracil (Pyridine-2,4(1H,3H)-dione).

  • Nitration: Electrophilic aromatic substitution using fuming nitric acid/sulfuric acid yields 5-Nitrouracil . The C5 position is the only site with sufficient electron density for electrophilic attack.

  • Chlorination: Treatment of 5-nitrouracil with Phosphorus Oxychloride (POCl₃) and a tertiary amine base (e.g., N,N-diethylaniline) converts the carbonyl oxygens to chlorides.

    • Mechanistic Note: The nitro group remains intact, but the ring becomes highly susceptible to hydrolysis; anhydrous conditions are critical.

Mechanism of SNAr Displacement

When an amine nucleophile attacks C4:

  • Addition: The nucleophile attacks C4, breaking the aromaticity and pushing electron density onto the Nitro group (forming a stabilized Meisenheimer complex).

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1]

  • Selectivity: The transition state for C4 attack is lower in energy because the negative charge can delocalize directly onto the oxygens of the ortho-nitro group.

Experimental Protocol: Regioselective Amination

Objective: Synthesis of 2-chloro-4-(benzylamino)-5-nitropyrimidine. Rationale: This protocol demonstrates the kinetic isolation of the C4-substituted product, a common step in fragment-based drug design.

Materials
  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv, 1.94 g, 10 mmol)

  • Benzylamine (1.0 equiv, 1.07 g, 10 mmol)

  • Triethylamine (Et₃N) (1.2 equiv, 1.67 mL)

  • Dichloromethane (DCM) or THF (Anhydrous, 20 mL)

  • Ice bath (0 °C)

Methodology
  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous DCM in a round-bottom flask. Cool to -10 °C or 0 °C using an ice/salt bath.

    • Critical Step: Low temperature is essential to prevent double-substitution at the C2 position.

  • Addition: Mix Benzylamine and Et₃N in 5 mL of DCM. Add this solution dropwise to the pyrimidine solution over 30 minutes.

    • Observation: The solution will likely turn yellow/orange due to the formation of the nitropyrimidine-amine complex.

  • Reaction: Stir at 0 °C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.5).

  • Workup: Quench with cold water (20 mL). Extract the organic layer.[3][4] Wash with brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexanes/EtOAc gradient).

  • Yield Expectation: 85-95% of the C4-isomer.

Troubleshooting Table
IssueProbable CauseSolution
Bis-substitution (C2 & C4 reacted) Temperature too high or excess amine addedMaintain T < 0°C; strict stoichiometry (1.0 equiv).
Hydrolysis (OH at C4) Wet solventsUse anhydrous THF/DCM; keep under N₂ atmosphere.
Low Yield Product lost in aqueous layerThe product is lipophilic but check pH; ensure neutral workup.

Safety & Handling (Hazards)

Warning: Nitro-chloropyrimidines are energetic and skin-sensitizing.

  • Explosion Hazard: While not a primary explosive, the combination of a nitro group and halogenated ring can be shock-sensitive if heated under confinement. Do not distill residues to dryness.

  • Vesicant Properties: 2,4-Dichloro-5-nitropyrimidine is a potent skin irritant and lachrymator. It can cause severe dermatitis. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Storage: Store at -20 °C. The compound decomposes slowly at room temperature, releasing HCl gas, which pressurizes sealed vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521266, 2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

  • Boon, W. R. (1957). Pteridines. Part I. 2:4-Dichloro-5-nitropyrimidine.[3][5] Journal of the Chemical Society.[] (Foundational synthesis and reactivity profiling).

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Application in kinase inhibitor synthesis).[1][7]

Sources

Exploratory

Technical Guide: 2,5-Dichloro-4-nitropyrimidine Procurement &amp; Application Profile

Executive Summary: The Structural Criticality 2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9 ) is a specialized heterocyclic building block primarily utilized in the synthesis of dual kinase-bromodomain inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Criticality

2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9 ) is a specialized heterocyclic building block primarily utilized in the synthesis of dual kinase-bromodomain inhibitors (e.g., ALK/BRD4 targets). Unlike its commoditized isomer, 2,4-dichloro-5-nitropyrimidine , this compound is not a standard catalog item. Its unique substitution pattern—placing the nitro group at the 4-position (para to N1) and chlorines at 2 and 5—alters its electrophilicity, making it a critical "scaffold switch" for structure-activity relationship (SAR) studies.

Procurement Status: High-Value / Custom Synthesis. Primary Risk: Confusion with the abundant 2,4-dichloro-5-nitro isomer or the pyridine analog. Price Tier: Premium (RFQ-based; estimated >$500/g for custom batches).

Chemical Identity & Comparative Profiling

To ensure scientific integrity, one must distinguish the target compound from its structural analogs. The vast majority of "out-of-stock" or "misquoted" incidents arise from isomer confusion.

Table 1: The "Isomer Trap" – Critical Distinction Data
FeatureTarget Compound Common Analog (The "Commodity") Pyridine Analog
Chemical Name 2,5-Dichloro-4-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine 2,5-Dichloro-4-nitropyridine
CAS Number 1364671-59-9 49845-33-2 1400701-63-4
Structure Note Nitro at C4; Cl at C2, C5.Nitro at C5; Cl at C2, C4.[1][2][3]Pyridine ring (one N).[2]
Availability Rare / Custom Synthesis High (In Stock) Medium
Approx. Price RFQ (Est. >$1,000/g) ~$20 - $60 / g ~$150 - $300 / g
Reactivity C6 is highly electrophilic (SNAr).C4 is highly electrophilic.C2/C6 reactivity differs.
Technical Insight: Why the Difference Matters

In the 2,4-dichloro-5-nitro isomer, the nitro group at C5 activates the C4-chlorine for nucleophilic aromatic substitution (


). However, in 2,5-dichloro-4-nitropyrimidine , the nitro group at C4 creates a different electronic environment, directing nucleophiles preferentially to the C6 position (if unsubstituted) or modulating the reactivity of the C2/C5 chlorines. This specific geometry is required for creating "dihydropteridinone" scaffolds used in next-generation cancer therapeutics [1].

Supply Chain & Pricing Analysis

Market Availability

This compound is not typically held in stock by major catalog distributors (Sigma-Aldrich, Fisher, TCI) as a pre-packaged item. It is almost exclusively available through Contract Research Organizations (CROs) and specialized building block vendors (e.g., Enamine, WuXi AppTec, Combi-Blocks) upon request.

Supplier Tiers & Sourcing Strategy

Do not rely on standard "Add to Cart" workflows. Use the following tiered approach:

  • Tier 1: Discovery Specialists (High Probability)

    • Vendors: Enamine, Combi-Blocks, ChemShuttle, BOC Sciences.

    • Protocol: Search by CAS 1364671-59-9 . If "Inquire" is listed, expect a lead time of 2-4 weeks (synthesis on demand).

  • Tier 2: Custom Synthesis (Guaranteed but Slower)

    • Vendors: WuXi AppTec, PharmBlock.

    • Protocol: Submit an RFQ for a "FTE-based" or "Fee-for-Service" synthesis if Tier 1 fails.

  • Tier 3: Catalog Aggregators (High Risk)

    • Vendors: PubChem aggregators, generic chemical search engines.

    • Warning: Many list the compound but will ship the 2,4-isomer or cancel the order. Always request a Certificate of Analysis (CoA) with H-NMR before payment.

Price Estimation (2025/2026 Market)
  • Gram Scale (1-5g): $800 - $1,500 per gram (Custom Synthesis rates).

  • Bulk Scale (100g+): Requires process development; prices may drop to

    
    400/g depending on the synthetic route efficiency.
    

Procurement Decision Logic

Use the following logic flow to determine the correct procurement path and avoid costly delays.

ProcurementLogic Start Start: Need 2,5-Dichloro-4-nitropyrimidine CheckCAS Verify CAS: 1364671-59-9? Start->CheckCAS IsomerTrap STOP: You likely need 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2) CheckCAS->IsomerTrap No / Unsure ConfirmNeed Confirm Structural Requirement: Nitro at Pos 4 is critical? CheckCAS->ConfirmNeed Yes ConfirmNeed->IsomerTrap No (Standard work) Tier1Search Search Tier 1 Specialists (Enamine, Combi-Blocks) ConfirmNeed->Tier1Search Yes (Novel SAR) InStock In Stock? Tier1Search->InStock BuyStock Purchase (Expect ~$1000/g) Request H-NMR InStock->BuyStock Yes CustomSynth Initiate Custom Synthesis RFQ (Lead Time: 4-6 Weeks) InStock->CustomSynth No

Figure 1: Procurement decision tree to filter out isomer confusion and select the correct sourcing channel.

Application & Synthesis Context

Understanding why you need this compound validates the high cost. It is typically used in Regioselective


 Reactions .
Mechanism of Action in Synthesis

In the development of dual ALK/BRD4 inhibitors, the 2,5-dichloro-4-nitropyrimidine scaffold serves as the core. The chlorine at C2 and the nitro group at C4 create a "push-pull" electronic system.

  • First Displacement: The chlorine at C2 is often displaced first by an amine (e.g., aniline derivative) under controlled conditions.

  • Cyclization: The nitro group can be reduced to an amine, which then cyclizes with an adjacent electrophile to form bicyclic systems like dihydropteridinones .

Synthetic Workflow (Reference Pathway)

The following diagram illustrates the usage of this building block in a medicinal chemistry context [1].

SynthesisPathway Precursor Amino Acid / Aldehyde Precursors Intermediate1 Intermediate 13a-g (Regioselective SNAr) Precursor->Intermediate1 + Core Core 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9) Core->Intermediate1 Reduction Fe / AcOH (Reductive Heterocyclization) Intermediate1->Reduction Scaffold Dihydropteridinone Scaffold Reduction->Scaffold Cyclization

Figure 2: Application of 2,5-dichloro-4-nitropyrimidine in synthesizing dihydropteridinone scaffolds for kinase inhibition.

Safety & Handling Protocols

As a nitropyrimidine with halogen substituents, this compound poses specific risks. It is a potent sensitizer and likely lachrymator .

Hazard Profile (GHS Classifications)
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[4]

Handling Procedure
  • Containment: Always weigh and handle inside a certified chemical fume hood.

  • Inactivation: In case of spill, treat with 10% aqueous NaOH to hydrolyze the active chlorines before disposal.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The nitro group can degrade over time if exposed to moisture, releasing corrosive HCl.

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Source: Journal of Medicinal Chemistry (2019). Context: Describes the specific use of 2,5-dichloro-4-nitropyrimidine in regioselective SNAr reactions to build dihydropteridinone scaffolds. URL:[Link]

  • PubChem Compound Summary: 2,4-Dichloro-5-nitropyrimidine (The Common Isomer). Source:[2] National Library of Medicine. Context: Provided for structural comparison to prevent procurement errors. URL:[Link]

Sources

Foundational

Technical Guide: 2,5-Dichloro-4-nitropyrimidine in Medicinal Chemistry

This technical guide details the applications, reactivity, and synthetic utility of 2,5-Dichloro-4-nitropyrimidine , a specialized heterocyclic building block in medicinal chemistry. Executive Summary 2,5-Dichloro-4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, reactivity, and synthetic utility of 2,5-Dichloro-4-nitropyrimidine , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9) is a highly functionalized pyrimidine scaffold used primarily in the synthesis of fused heterocyclic systems, such as dihydropteridinones .[1] Its unique substitution pattern—featuring a nitro group at C4 flanked by chlorines at C2 and C5—offers distinct regioselective handles for nucleophilic aromatic substitution (


), enabling the construction of complex kinase inhibitors (e.g., ALK, PLK1, and BRD4 inhibitors).

Unlike its more common isomer (2,4-dichloro-5-nitropyrimidine), the 4-nitro variant provides an alternative electronic profile that facilitates specific cyclization protocols, particularly where preservation of the C5-halogen or specific C2-functionalization is required prior to ring closure.

Chemical Reactivity Profile

Electronic Structure & Regioselectivity

The reactivity of 2,5-dichloro-4-nitropyrimidine is governed by the interplay between the electron-deficient pyrimidine ring and the strong electron-withdrawing nitro group.

  • C2-Position (Chlorine): Highly activated due to its position between the two ring nitrogens and the electron-withdrawing effect of the C4-nitro group. It is typically the primary site for

    
     with amine nucleophiles under mild conditions.
    
  • C4-Position (Nitro): The nitro group is a potent leaving group.[2] However, in this specific isomer, its reduction to an amine (post-C2 substitution) is often the key step for subsequent cyclization.

  • C5-Position (Chlorine): generally less reactive towards intermolecular

    
     but becomes a crucial electrophilic site for intramolecular cyclization (e.g., forming the pyrazine ring of a pteridinone) after the C4-nitro is reduced to a nucleophilic amine.
    
Mechanism of Action: Regioselective

The standard workflow involves a sequence of displacement, reduction, and cyclization.

  • First

    
    :  A secondary amine or aniline attacks the most electrophilic site (typically C2).
    
  • Reduction: The C4-nitro group is reduced to a primary amine (C4-

    
    ).
    
  • Cyclization: The newly formed C4-amine attacks a pendant electrophile or facilitates a coupling reaction with the C5-chlorine to close a fused ring.

Reactivity Start 2,5-Dichloro-4- nitropyrimidine C2 C2-Cl (Highly Activated) Start->C2 Primary S_NAr Site (Amine Attack) C4 C4-NO2 (Reducible Precursor) Start->C4 Reduction to -NH2 C5 C5-Cl (Cyclization Handle) Start->C5 Intramolecular Coupling

Figure 1: Reactivity map of 2,5-dichloro-4-nitropyrimidine showing the distinct roles of each substituent.

Synthetic Applications: Kinase Inhibitor Scaffolds

The most prominent application of 2,5-dichloro-4-nitropyrimidine is in the synthesis of dihydropteridinones , a pharmacophore found in inhibitors of Polo-like kinase 1 (PLK1) and Anaplastic Lymphoma Kinase (ALK).

Case Study: Dual ALK/BRD4 Inhibitors

Research has utilized this scaffold to create dual inhibitors that target both ALK and the epigenetic reader BRD4. The synthesis exploits the 2,5-dichloro-4-nitro core to build the pteridinone system.

Experimental Protocol: Synthesis of Dihydropteridinone Core

Reference: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4)... (J. Med. Chem., 2019).[3][4]

Step 1: Regioselective ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 [2][3][4]
  • Reagents: 2,5-Dichloro-4-nitropyrimidine (1.0 equiv), Secondary Amine (e.g., amino acid derivative) (1.0 equiv), DIPEA (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

  • Conditions: Stir at

    
     to RT for 2–4 hours.
    
  • Outcome: Selective displacement of the C2-chlorine yields the 2-amino-5-chloro-4-nitropyrimidine intermediate.

  • Note: Temperature control is critical to prevent over-substitution or displacement of the nitro group.

Step 2: Reductive Heterocyclization

  • Reagents: Iron powder (Fe, 5–10 equiv), Acetic Acid (AcOH).

  • Conditions: Heat to

    
     for 2–6 hours.
    
  • Mechanism:

    • Fe/AcOH reduces the C4-

      
       to C4-
      
      
      
      .
    • Spontaneous intramolecular cyclization occurs between the nascent C4-amine and the ester/carbonyl moiety on the C2-side chain (or via displacement of C5-Cl if a suitable linker is present).

  • Product: Dihydropteridinone scaffold.

Data Summary: Reaction Efficiency
Reaction StepTarget PositionReagent SystemTypical YieldKey Observation

1
C2-ClAmine / DIPEA / DCM75–90%High regioselectivity for C2 over C5/C4 under mild conditions.
Reduction C4-

Fe / AcOH / EtOH>80%Simultaneous reduction and cyclization often observed.

2
C5-Cl (Residual)Aniline / Acid Cat.50–70%Requires acidic catalysis (e.g., TFA/HCl) to displace the deactivated C5-Cl (if not consumed in cyclization).

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from the raw building block to the biologically active pteridinone core.

Synthesis SM 2,5-Dichloro-4-nitropyrimidine Inter1 Intermediate A: 2-Substituted-5-chloro-4-nitropyrimidine SM->Inter1 Regioselective S_NAr (C2) Amine Amino Acid / Amine (Nucleophile) Amine->Inter1 Inter2 Intermediate B: [4-Amino-5-chloro species] Inter1->Inter2 Nitro Reduction RedAgent Fe / AcOH (Reduction) RedAgent->Inter2 Cyclization Cyclization (Ring Closure) Inter2->Cyclization Intramolecular Attack Product Dihydropteridinone Scaffold (Kinase Inhibitor Core) Cyclization->Product

Figure 2: Synthetic workflow for converting 2,5-dichloro-4-nitropyrimidine into a dihydropteridinone scaffold.

Critical Technical Note: Isomer Identification

Warning: There is frequent confusion in the literature and chemical catalogs between 2,5-dichloro-4-nitropyrimidine and its isomer 2,4-dichloro-5-nitropyrimidine .

  • 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9): The subject of this guide.[1] Nitro at C4. Used for specific pteridinone routes where C2-first functionalization is desired.

  • 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2): The more common "standard" isomer. Nitro at C5.[2][5][6][7][8] Typically reacts at C4 first.[2][9]

Verification Protocol: Before initiating synthesis, verify the structure using 1H NMR or 13C NMR .

  • 2,5-Dichloro-4-nitro: Expect a singlet for the C6 proton (deshielded, adjacent to N and Cl).

  • 2,4-Dichloro-5-nitro: Expect a singlet for the C6 proton (deshielded, adjacent to N and Nitro).

  • Differentiation: 13C NMR chemical shifts of the carbon bearing the nitro group will differ significantly (C4 vs C5).

References

  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry, 2019.

  • Regioselective SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

  • PubChem Compound Summary: 2,5-Dichloro-4-nitropyrimidine. National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution (SNAr) of 2,5-Dichloro-4-nitropyrimidine

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-4-nitropyrimidine Part 1: Core Directive & Strategic Analysis 1.1. The Substrate Challenge The substrate 2,5-Dichloro-4-nitropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-4-nitropyrimidine

Part 1: Core Directive & Strategic Analysis

1.1. The Substrate Challenge The substrate 2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9) presents a unique regiochemical paradox compared to its ubiquitous isomer, 2,4-dichloro-5-nitropyrimidine.[1][2][3]

  • Electronic Activation: Both the C2 and C4 positions are highly activated for nucleophilic attack.[1] The C4 position bears a nitro group (a "super-leaving" group in SNAr) and is para to N1. The C2 position holds a chloride and is flanked by both ring nitrogens (N1 and N3).

  • The Trap: In many nitropyrimidines, the nitro group is displaced preferentially (denitration).[1] However, for drug discovery applications—specifically the synthesis of pteridinone-like scaffolds—the objective is often to displace the C2-chloride while preserving the C4-nitro group .[1] This preservation is critical because the nitro moiety serves as the latent amine source required for subsequent reductive cyclization.[1]

1.2. Mechanism of Regiocontrol Success relies on exploiting the steric difference between the two electrophilic sites.[1]

  • C4 Position: Although electronically very deficient, the C4-nitro group is sterically shielded by the adjacent C5-chlorine atom (ortho-effect).[1][3]

  • C2 Position: The C2-chloride is sterically accessible, protruding between the two ring nitrogens.[1]

  • Operational Strategy: By utilizing mild bases and controlled temperatures (0 °C to RT), we can direct the nucleophile to the kinetically accessible C2 position, avoiding the thermodynamic trap of C4-denitration.[1]

Part 2: Detailed Protocols

Protocol A: C2-Selective Amination (Preserving C4-NO2)

Target Application: Synthesis of precursors for dual kinase/bromodomain inhibitors (e.g., ALK/BRD4).[1][2][3]

Reagents:

  • Substrate: 2,5-Dichloro-4-nitropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., substituted aniline, piperidine) (1.0 – 1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)[1][2][3]
    
  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN) [Anhydrous][1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2,5-Dichloro-4-nitropyrimidine dissolved in anhydrous iPrOH (concentration ~0.1 M). Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: In a separate vial, mix the amine nucleophile (1.0 equiv) with DIPEA (1.2 equiv) in a minimal volume of iPrOH.

  • Controlled Injection: Add the amine/base solution dropwise to the pyrimidine solution over 15–30 minutes. Critical: Maintain internal temperature < 5 °C to prevent C4-attack.[1][3]

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2][3] Look for the mass shift corresponding to [M – Cl + Amine]. If [M – NO2 + Amine] is observed, lower the temperature in future runs.[1]

  • Workup:

    • Remove volatiles under reduced pressure.

    • Resuspend residue in EtOAc and wash with saturated NaHCO3 followed by Brine.[1]

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-substituted product is typically less polar than the C4-denitrated byproduct.[3]

Yield Expectation: 75–85% Key Intermediate Formed: 2-Amino(substituted)-5-chloro-4-nitropyrimidine.[1][2][3]

Protocol B: Reductive Cyclization (Post-SNAr)

Context: This step validates the success of Protocol A. If the nitro group was lost in Step A, this reaction will fail.[1]

Reagents:

  • Substrate: Product from Protocol A (C2-amino-5-chloro-4-nitro compound).

  • Reductant: Iron Powder (Fe) (5.0 equiv).[1][2]

  • Acid/Solvent: Acetic Acid (AcOH) (glacial).[1][2]

Methodology:

  • Dissolve the nitro-intermediate in glacial acetic acid.

  • Add iron powder portion-wise at Room Temperature.

  • Heat to 60–80 °C for 2 hours.

    • Mechanism:[1][4] Fe/AcOH reduces the C4-NO2 to C4-NH2.[3] Under these conditions, if the C2-amine side chain contains an electrophile (e.g., ester, aldehyde), spontaneous cyclization occurs to form the fused ring system (e.g., dihydropteridinone).[1]

  • Filter through Celite to remove iron residues. Concentrate and purify.

Part 3: Data Presentation & Troubleshooting

Table 1: Solvent & Base Effects on Regioselectivity

SolventBaseTempC2-Product (Target)C4-Product (Byproduct)Notes
iPrOH DIPEA 0 °C -> RT Major (>90%) Minor (<5%)Recommended System. Protic solvent stabilizes the leaving chloride.[1][2][3]
MeCNK2CO3RTModerate (60%)Significant (30%)Carbonate bases can be too harsh, promoting denitration.[1]
DMFNaH0 °CLowMajorStrong bases/polar aprotic solvents favor the "hard" attack at C4 (denitration).[1]
THFTEA-78 °CMajorTraceExcellent selectivity but slower reaction rates.[1][3]

Critical Process Parameters (CPP):

  • Stoichiometry: Avoid large excesses of amine. Excess amine can perform a second SNAr at C4 after the C2 reaction is complete.[1]

  • Temperature: Never heat the initial SNAr step above 40 °C unless the C2-reaction is confirmed complete and stable.

  • Water Content: Keep conditions anhydrous if using MeCN; water can attack C4 to form the 4-hydroxy derivative (pyrimidinone).[1]

Part 4: Pathway Visualization

The following diagram illustrates the bifurcation between the desired C2-substitution (Kinetic/Steric Control) and the undesired C4-denitration (Thermodynamic/Electronic Control).

SNAr_Pathway Substrate 2,5-Dichloro-4-nitropyrimidine (Start) Transition_C2 Transition State A (Sterically Accessible C2) Substrate->Transition_C2 Amine/DIPEA, 0°C (Kinetic Control) Transition_C4 Transition State B (Sterically Hindered C4) Substrate->Transition_C4 High Temp / Strong Base (Thermodynamic Control) Product_C2 2-Amino-5-chloro-4-nitropyrimidine (Target Intermediate) Transition_C2->Product_C2 - HCl Cyclized Fused Heterocycle (e.g., Pteridinone) Product_C2->Cyclized Fe/AcOH (Reductive Cyclization) Product_C4 4-Amino-2,5-dichloropyrimidine (Denitrated Byproduct) Transition_C4->Product_C4 - HNO2 Dead_End Synthesis Failure (No Nitro for Reduction) Product_C4->Dead_End Cannot Cyclize

Caption: Divergent reaction pathways. Path A (Green) utilizes steric steering to preserve the nitro group. Path B (Red) results in denitration.[2]

References

  • Specific Synthesis of ALK/BRD4 Inhibitors: Wang, F., et al. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity."[1] Journal of Medicinal Chemistry, 2019, 62(5), 2508–2520.[1] [Link] (Source verifying the use of 2,5-dichloro-4-nitropyrimidine for regioselective SNAr followed by reductive cyclization).

  • General Reactivity of Nitropyrimidines: Shadbolt, R. S., & Ulbricht, T. L. V.[1] "Pyrimidines.[1][4][5][6][7][8][9] Part II. Nucleophilic substitution reactions." Journal of the Chemical Society C: Organic, 1967, 1172-1178. [Link] (Foundational text on the competition between halide and nitro group displacement).[1]

  • Structural Context (2-Chloropyrimidin-4-amine derivatives): Portalone, G. "2-Chloropyrimidin-4-amine."[1][2][3][6] IUCrData, 2016.[1] [Link] (Crystallographic evidence of aminopyrimidine geometries relevant to the product).

Sources

Application

Application Notes and Protocols for the Regioselective Amination of 2,5-Dichloro-4-nitropyrimidine

Introduction: The Strategic Importance of Substituted Nitropyrimidines in Drug Discovery For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Nitropyrimidines in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in the structures of nucleobases has made it a privileged scaffold in the design of a vast array of therapeutic agents. The functionalization of the pyrimidine ring, particularly through the introduction of amino groups, is a critical strategy for modulating the pharmacological properties of lead compounds. 2,5-Dichloro-4-nitropyrimidine is a key building block in this endeavor, offering two reactive sites for nucleophilic substitution. The electron-withdrawing nitro group at the 4-position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), enabling the displacement of the chloro substituents under controlled conditions.

This guide provides an in-depth exploration of the reaction conditions for the amination of 2,5-dichloro-4-nitropyrimidine. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its regioselectivity, and provide detailed, field-proven protocols for the synthesis of mono- and di-substituted aminopyrimidines. The aim is to equip researchers with the knowledge to rationally design and execute these reactions, leading to the efficient synthesis of novel molecular entities with therapeutic potential.

The SNAr Mechanism: An Electronically Driven Pathway

The reaction of 2,5-dichloro-4-nitropyrimidine with amines proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process that is characteristic of electron-deficient aromatic and heteroaromatic systems.[1][2][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group and the nitrogen atoms within the pyrimidine ring.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the corresponding amino-substituted nitropyrimidine.

SNAr_Mechanism Reactants 2,5-Dichloro-4-nitropyrimidine + Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Amino-substituted Pyrimidine + HCl Meisenheimer->Product Elimination of Cl-

Caption: The SNAr mechanism for the amination of 2,5-dichloro-4-nitropyrimidine.

Regioselectivity: A Tale of Two Chlorines

A critical consideration in the reaction of 2,5-dichloro-4-nitropyrimidine with amines is the regioselectivity—that is, which of the two chlorine atoms is preferentially substituted. The outcome is a delicate interplay of electronic and steric factors. While direct studies on the 2,5-dichloro isomer are not as prevalent, we can draw strong inferences from the well-documented reactivity of the analogous 2,4-dichloro-5-nitropyrimidine.[5][6][7]

For 2,4-dichloro-5-nitropyrimidine, primary and secondary amines show a strong preference for substitution at the C4 position.[7] This is attributed to the greater activation of the C4 position by the para-nitro group. In the case of 2,5-dichloro-4-nitropyrimidine, the nitro group is at the 4-position, which is expected to strongly activate the adjacent C5 position towards nucleophilic attack. The C2 position is also activated by the ring nitrogens. Therefore, for primary and secondary amines, substitution is anticipated to favor the C5 position.

Conversely, tertiary amines have been shown to favor substitution at the C2 position in 2,4-dichloro-5-nitropyrimidine.[5][7] This is often due to steric hindrance at the C4 position. A similar trend may be observed with 2,5-dichloro-4-nitropyrimidine, where bulkier amines might preferentially attack the less sterically hindered C2 position.

A Guide to Reaction Conditions

The successful and selective amination of 2,5-dichloro-4-nitropyrimidine hinges on the careful selection of reaction conditions. The following table summarizes key parameters and their rationale.

ParameterRecommended OptionsRationale & Expert Insights
Amine Nucleophile Primary, Secondary, and Tertiary AminesThe nature of the amine dictates the regioselectivity and reactivity. Primary and secondary amines are generally more reactive than tertiary amines.
Solvent Ethanol, Acetonitrile, Isopropanol, DMF, DMSOThe choice of solvent can influence reaction rates and solubility of reactants. Protic solvents like ethanol can participate in hydrogen bonding, while aprotic polar solvents like DMF and DMSO can accelerate SNAr reactions.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)A base is required to neutralize the HCl generated during the reaction. Organic bases like TEA and DIPEA are often used for their solubility in organic solvents. Inorganic bases like K₂CO₃ are also effective.[8]
Temperature Room Temperature to RefluxThe reaction temperature is a critical parameter for controlling the reaction rate and selectivity. Many reactions proceed efficiently at room temperature, while less reactive amines may require heating.
Stoichiometry 1.0 - 1.2 equivalents of amine for monosubstitutionFor monosubstitution, a slight excess of the amine is often used to ensure complete consumption of the starting material. For disubstitution, a larger excess of the amine and more forcing conditions are typically required.

Experimental Protocols

The following protocols provide a starting point for the amination of 2,5-dichloro-4-nitropyrimidine. Optimization may be necessary for specific amine substrates.

Protocol 1: Monosubstitution with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 2-chloro-5-(benzylamino)-4-nitropyrimidine.

Materials:

  • 2,5-Dichloro-4-nitropyrimidine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous Acetonitrile

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloro-4-nitropyrimidine in anhydrous acetonitrile.

  • Add triethylamine to the solution.

  • Slowly add a solution of benzylamine in anhydrous acetonitrile to the reaction mixture with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Disubstitution with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 2,5-di(piperidin-1-yl)-4-nitropyrimidine.

Materials:

  • 2,5-Dichloro-4-nitropyrimidine (1.0 equiv)

  • Piperidine (2.5 equiv)

  • Potassium Carbonate (3.0 equiv)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 2,5-dichloro-4-nitropyrimidine in DMF, add potassium carbonate.

  • Add piperidine to the suspension.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental_Workflow Start Start Dissolve Dissolve 2,5-Dichloro-4-nitropyrimidine in Solvent Start->Dissolve AddBase Add Base (e.g., TEA, K2CO3) Dissolve->AddBase AddAmine Add Amine Nucleophile AddBase->AddAmine Reaction Stir at Appropriate Temperature (Monitor by TLC) AddAmine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Characterized Product Purification->End

Caption: A generalized experimental workflow for the amination reaction.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMF or DMSO. Ensure the amine is of high purity and the reagents are anhydrous if necessary.

  • Formation of Di-substituted Product in Monosubstitution: To minimize disubstitution, use a controlled amount of the amine (1.0-1.1 equivalents) and maintain a lower reaction temperature.

  • No Reaction: For unreactive amines, more forcing conditions such as higher temperatures or microwave irradiation may be required.

  • Purification Challenges: The polarity of the product will depend on the nature of the amine used. A careful selection of the solvent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The reaction of 2,5-dichloro-4-nitropyrimidine with amines is a versatile and powerful tool in the arsenal of medicinal chemists. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity allows for the rational design of synthetic routes to a wide array of functionalized pyrimidines. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the chemical space around this important scaffold, ultimately contributing to the discovery and development of new therapeutic agents.

References

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
  • ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dichloro-4-nitropyrimidine

Introduction: The Strategic Value of Substituted Nitropyrimidines in Drug Discovery Substituted pyrimidine scaffolds are of immense interest to medicinal chemists, forming the core of numerous biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Nitropyrimidines in Drug Discovery

Substituted pyrimidine scaffolds are of immense interest to medicinal chemists, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents. The introduction of a nitro group, as in 2,5-dichloro-4-nitropyrimidine, significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile building block for the synthesis of diverse compound libraries. The two chlorine atoms at the C2 and C5 positions offer distinct opportunities for regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures. This guide provides detailed protocols and mechanistic insights for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2,5-dichloro-4-nitropyrimidine, empowering researchers to leverage this valuable intermediate in their drug discovery and development endeavors.

Mechanistic Considerations and Regioselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step. In the case of 2,5-dichloro-4-nitropyrimidine, the powerful electron-withdrawing nature of the nitro group at the C4 position plays a decisive role.

Generally, in dihalopyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution and, in many cases, palladium-catalyzed cross-coupling, due to direct electronic activation by the ring nitrogens.[1] However, the presence of the C4-nitro group in the target substrate is expected to significantly enhance the electrophilicity of the adjacent C5 position. This makes the C5-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst. This is supported by studies on related nitro-substituted chloroarenes where the halogenated carbon alpha to the nitro group exhibits heightened reactivity in palladium-catalyzed reactions.[2] Therefore, it is predicted that cross-coupling reactions on 2,5-dichloro-4-nitropyrimidine will proceed with high regioselectivity at the C5 position.

The general catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-established and proceed through a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4][5]

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] For 2,5-dichloro-4-nitropyrimidine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

Protocol: Regioselective C5-Arylation of 2,5-Dichloro-4-nitropyrimidine

This protocol is a model procedure based on established methods for the Suzuki-Miyaura coupling of related dichloropyrimidines and nitro-activated haloarenes.[1][2]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Value/ReagentRationale
Palladium Precatalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile and commonly used Pd(0) source for Suzuki couplings.
Ligand (none, inherent to precatalyst)Triphenylphosphine provides sufficient stability and activity for many substrates.
Base K₂CO₃ (Potassium Carbonate)A moderately strong inorganic base, effective in promoting transmetalation.
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion without significant decomposition of the substrate.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2,5-dichloro-4-nitropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2,5-dichloro-4-nitropyrimidine, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvent: Degassed Dioxane/H₂O C->D E Heat & Stir: 80-100 °C, 4-12 h D->E F Monitor: TLC or LC-MS E->F G Quench with H₂O F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Purify: Column Chromatography I->J K K J->K Product: 5-Aryl-2-chloro-4-nitropyrimidine

Caption: Suzuki-Miyaura Coupling Workflow.

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-Cl(L)₂ Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-Ar'(L)₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product 2-Cl-5-Ar-4-NO₂-Pyr PdII_2->Product Substrate 2-Cl-5-Ar'-4-NO₂-Pyr Substrate->PdII_1 Boronic ArB(OH)₂ Boronic->PdII_1 Base Base Base->PdII_1

Caption: Suzuki-Miyaura Catalytic Cycle.

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated pyrimidines.[3][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Protocol: Regioselective C5-Alkynylation of 2,5-Dichloro-4-nitropyrimidine

This model protocol is based on standard Sonogashira conditions that have been successfully applied to a variety of halo-N-heterocycles.[8][9]

Table 2: Reaction Parameters for Sonogashira Coupling

ParameterRecommended Value/ReagentRationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Copper(I) Co-catalyst CuI (Copper(I) Iodide)Facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Aprotic polar solvents that are suitable for Sonogashira reactions.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this coupling.
Reaction Time 2-8 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2,5-dichloro-4-nitropyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (THF or DMF) and triethylamine via syringe.

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2,5-dichloro-4-nitropyrimidine, PdCl₂(PPh₃)₂, CuI B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvents & Base: Degassed THF/DMF, Et₃N B->C D Add Alkyne C->D E Stir at RT - 60 °C: 2-8 h D->E F Monitor: TLC or LC-MS E->F G Filter through Celite F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J K K J->K Product: 5-Alkynyl-2-chloro-4-nitropyrimidine

Caption: Sonogashira Coupling Workflow.

Catalytic Cycle Diagram:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-Cl(L)₂ Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-C≡CR(L)₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product 2-Cl-5-(C≡CR)-4-NO₂-Pyr PdII_2->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base, Alkyne Cu_acetylide->PdII_1 Cu_acetylide->CuI Transmetalation Substrate 2-Cl-5-Ar-4-NO₂-Pyr Substrate->PdII_1 Alkyne H-C≡CR Alkyne->CuI Base Base Base->CuI

Caption: Sonogashira Catalytic Cycle.

III. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][10] This reaction is particularly valuable for installing primary and secondary amine functionalities onto the pyrimidine core, which are common motifs in pharmacologically active molecules.

Protocol: Regioselective C5-Amination of 2,5-Dichloro-4-nitropyrimidine

This model protocol is based on state-of-the-art Buchwald-Hartwig conditions, employing bulky, electron-rich phosphine ligands that are known to facilitate the coupling of challenging substrates.[11]

Table 3: Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Value/ReagentRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable Pd(0) source for Buchwald-Hartwig aminations.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are crucial for the stability of the catalyst and base.
Temperature 90-110 °CElevated temperatures are often necessary to drive the reaction to completion.
Reaction Time 6-24 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (toluene or dioxane) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 2,5-dichloro-4-nitropyrimidine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution from the Schlenk tube to the flask containing the reactants via a cannula.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Buchwald_Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Catalyst: Pd₂(dba)₃ + XPhos in solvent D Combine Catalyst & Reactants A->D B Combine Reactants: 2,5-dichloro-4-nitropyrimidine, Amine, NaOtBu C Inert Atmosphere: Evacuate & backfill with Ar/N₂ B->C C->D E Heat & Stir: 90-110 °C, 6-24 h D->E F Monitor: TLC or LC-MS E->F G Quench with aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Purify: Column Chromatography I->J K K J->K Product: 5-Amino-2-chloro-4-nitropyrimidine

Caption: Buchwald-Hartwig Amination Workflow.

Catalytic Cycle Diagram:

Buchwald_Cycle Pd0 Pd(0)L PdII_1 Ar-Pd(II)-Cl(L) Pd0->PdII_1 Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR₂]⁺Cl⁻(L) PdII_1->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product 2-Cl-5-NR₂-4-NO₂-Pyr PdII_Amido->Product Substrate 2-Cl-5-Ar-4-NO₂-Pyr Substrate->PdII_1 Amine HNR₂ Amine->PdII_1 Base Base Base->PdII_Amine

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

References

  • Sonogashira coupling. In Wikipedia; 2023. URL: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2025 , 30(9), 2134. URL: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis2020 , 10(17), 10090-10108. URL: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science2024 , 11(13), 2309192. URL: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. URL: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. URL: [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. URL: [Link]

  • Palladium catalyzed regioselective distal C (sp2)-H functionalization. PubMed. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. URL: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. URL: [Link]

  • Toward the most versatile fluorophore: Direct functionalization of BODIPY dyes via regioselective C—H bond activation. ScienceDirect. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. URL: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. URL: [Link]

  • 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications. URL: [Link]

  • 2-Chloro-5-nitropyridine. PMC. URL: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. URL: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 4-Amino-2,5-Dichloropyrimidine Derivatives

Executive Summary & Strategic Importance The 4-amino-2,5-dichloropyrimidine scaffold is a cornerstone intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, CDK antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-amino-2,5-dichloropyrimidine scaffold is a cornerstone intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, CDK antagonists). Its structural value lies in the 2,5-dichloro motif, which enables orthogonal functionalization:

  • C4-Amino: Installed first via nucleophilic aromatic substitution (

    
    ).
    
  • C2-Chloro: Highly reactive for subsequent Suzuki-Miyaura coupling or a second

    
    .
    
  • C5-Chloro: The least reactive position, allowing for late-stage diversification or retention as a metabolic blocker.

This guide provides a high-fidelity protocol for the synthesis of these derivatives starting from 2,4,5-trichloropyrimidine . The core challenge addressed here is regiochemical control : ensuring the amine attacks the C4 position rather than the C2 position.

Critical Parameter: Regiochemical Control

The reaction of 2,4,5-trichloropyrimidine with an amine is governed by the interplay of electronic activation and steric hindrance.

  • Electronic Factor (Favors C4): The C4 position is para-like to the N1 nitrogen and ortho-like to N3. The summation of inductive effects makes C4 significantly more electrophilic than C2.

  • Steric Factor (Favors C2): The C5-chloro substituent introduces steric bulk adjacent to C4. Consequently, while C4 is electronically preferred, elevated temperatures can overcome the activation energy for C2 attack, leading to inseparable regioisomeric mixtures.

Expert Insight: To achieve >95:5 regioselectivity for the C4-isomer, the reaction must be conducted under kinetic control at low temperatures (


C to 

C).
Visualization: Regioselectivity Logic

Regioselectivity Start 2,4,5-Trichloropyrimidine Factors Reaction Factors Start->Factors C4_Path Path A: C4 Attack (Kinetic Control) Factors->C4_Path Low Temp (-10°C) Polar Aprotic Solvent C2_Path Path B: C2 Attack (Thermodynamic Drift) Factors->C2_Path High Temp (>25°C) Steric Bulk of Amine Product 4-Amino-2,5-dichloro (Major Desired) C4_Path->Product Byproduct 2-Amino-4,5-dichloro (Minor Impurity) C2_Path->Byproduct

Caption: Decision tree showing how temperature and sterics dictate the C4 vs. C2 reaction pathway.

Detailed Experimental Protocol

Protocol A: Synthesis from 2,4,5-Trichloropyrimidine[1]

Objective: Preparation of N-substituted-2,5-dichloro-4-pyrimidinamine with >95% regioselectivity.

Materials
  • Substrate: 2,4,5-Trichloropyrimidine (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or IPA (Isopropyl alcohol). Note: THF is preferred for solubility; IPA is preferred if the product precipitates out, simplifying workup.

Step-by-Step Methodology
  • Preparation (0 min):

    • Charge a flame-dried 3-neck round-bottom flask with 2,4,5-trichloropyrimidine (1.0 equiv) and anhydrous THF (

      
      ).
      
    • Cool the solution to

      
      C  using an ice/salt bath or cryocooler. Crucial: Do not skip cooling.
      
  • Reagent Addition (15-30 min):

    • In a separate vial, mix the Amine (1.05 equiv) and DIPEA (1.2 equiv) in a minimal amount of THF.

    • Add this mixture dropwise to the cold pyrimidine solution over 20–30 minutes.

    • Reasoning: Slow addition prevents localized "hot spots" of high amine concentration that could trigger C2-attack or double-addition.

  • Reaction Phase (1-3 hours):

    • Maintain temperature at

      
      C to 
      
      
      
      C.
    • Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Look for the disappearance of the trichloride.

    • Checkpoint: If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature (

      
      C), but never heat.
      
  • Workup (Isolation):

    • Method A (Precipitation - Preferred): Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.

    • Method B (Extraction): If the product is an oil, dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • Usually not required if Method A is successful.

    • If necessary, recrystallize from EtOH/Water or perform flash chromatography (0-20% EtOAc in Hexanes).

Quantitative Data: Solvent & Base Screening[1]
EntrySolventBaseTemp (

C)
Yield (%)Regio Ratio (C4:C2)Notes
1THFDIPEA

92>98:2Optimal conditions.
2THFTEA258588:12Higher temp degrades selectivity.
3DMF

607060:40Heat promotes C2 impurity.
4IPADIPEA08895:5Green solvent alternative.

Validation & Quality Control

Structural Confirmation

How do you verify you have the C4-isomer and not the C2-isomer?

  • 1H NMR Shift: The C6-proton in the starting material is a singlet around

    
     8.6 ppm. In the C4-substituted product, this proton is adjacent to the C5-Cl and usually shifts slightly upfield but remains a singlet.
    
  • HMBC (Definitive): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • C4-Product: You will see a correlation between the NH proton (or

      
      -protons of the amine) and the C4 carbon. You will also see a correlation from the C6-H to C4.
      
    • C2-Product: The amine protons will correlate to C2. The C6-H will not correlate to C2 (too far, 3-4 bonds).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of C4-ClEnsure solvents are anhydrous. Moisture competes with the amine.
Poor Selectivity (C2 impurity) Temperature too highRe-run at

C; add amine slower.
Bis-substitution (C2 & C4) Excess amine usedStrictly limit amine to 1.05 equiv.
Starting Material Remains Nucleophile is weak (e.g., aniline)Allow to warm to RT; consider using NaH in THF (stronger activation).

Downstream Utility: Orthogonal Functionalization

To demonstrate the utility of the 4-amino-2,5-dichloropyrimidine scaffold, the following workflow illustrates how to selectively functionalize the C2 position (Suzuki Coupling) while leaving the C5-Cl intact.

Workflow Visualization

Workflow Step1 Step 1: SNAr (2,4,5-Trichloro + Amine) Intermediate 4-Amino-2,5-dichloropyrimidine Step1->Intermediate -10°C, THF Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Boronic Acid, Na2CO3) Intermediate->Step2 Selectivity: C2-Cl > C5-Cl Final 2-Aryl-4-amino-5-chloropyrimidine Step2->Final 80°C, Dioxane/Water

Caption: Stepwise synthesis of 2,4,5-trisubstituted pyrimidines showing orthogonal reactivity.

References

  • BenchChem Technical Support. (2025).[1][2][3] Nucleophilic Substitution of 2,4,5-Trichloropyrimidine: Protocols and Troubleshooting. BenchChem.[1][2][3] Link

  • Gomtsyan, A., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(5). Link

  • Barvian, N. C., et al. (2000). "Synthesis and Structure-Activity Relationships of 2,4,5-Trisubstituted Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Organic Chemistry Portal. (2017). "Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity." Link

Sources

Method

microwave-assisted synthesis using 2,5-Dichloro-4-nitropyrimidine

Application Note: Microwave-Assisted Synthesis using Dichloro-Nitropyrimidines Executive Summary & Chemical Context Objective: To provide a high-yield, reproducible protocol for the microwave-assisted functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis using Dichloro-Nitropyrimidines

Executive Summary & Chemical Context

Objective: To provide a high-yield, reproducible protocol for the microwave-assisted functionalization of dichloro-nitropyrimidines. This scaffold is a critical precursor in the synthesis of purine analogs, kinase inhibitors, and deazaguanines.

Chemical Identity & Nomenclature Clarification: While the specific isomer 2,5-dichloro-4-nitropyrimidine is theoretically valid, the vast majority of medicinal chemistry applications and commercially available building blocks utilize the 2,4-dichloro-5-nitropyrimidine isomer (CAS: 49845-33-2). The chemical principles of nucleophilic aromatic substitution (SNAr) described herein apply to the general class of chloronitropyrimidines, but the specific regioselectivity data is modeled on the industry-standard 2,4-dichloro-5-nitro scaffold.

The Microwave Advantage: Thermal functionalization of electron-deficient pyrimidines often requires prolonged reflux (12–24 hours) and suffers from byproduct formation due to competitive hydrolysis. Microwave (MW) irradiation offers:

  • Kinetic Acceleration: Reducing reaction times from hours to minutes (typically 10–20 min).

  • Enhanced Purity: Minimizing thermal degradation of the sensitive nitro group.

  • Solvent Flexibility: Allowing the use of lower-boiling alcohols (EtOH, iPrOH) at superheated temperatures (100°C+) without high-pressure hazards (in dedicated reactors).

Mechanistic Insight: Regioselectivity

The success of this synthesis relies on exploiting the electronic differences between the chloride positions.

  • C4-Position (Primary Reactive Site): In 2,4-dichloro-5-nitropyrimidine, the C4-chloride is highly activated.[1] It is ortho to the electron-withdrawing nitro group and para to the N1 ring nitrogen. The nitro group stabilizes the Meisenheimer complex intermediate, making C4 the preferred site for the first nucleophilic attack (SNAr).

  • C2-Position (Secondary Reactive Site): The C2-chloride is less reactive. While activated by two adjacent ring nitrogens, it lacks the ortho-nitro activation. Consequently, C2 displacement usually requires higher temperatures or stronger nucleophiles, allowing for sequential, controlled functionalization.

Regioselectivity Start 2,4-Dichloro-5-nitropyrimidine (Scaffold) C4_Path Path A: C4-Substitution (Kinetic Control) High Reactivity Start->C4_Path Mild MW (80-100°C) Ortho-NO2 Effect C2_Path Path B: C2-Substitution (Thermodynamic/Forced) Lower Reactivity Start->C2_Path High MW (>140°C) Or Strong Nu- Product_A 4-Amino-2-chloro-5-nitropyrimidine (Major Isomer) C4_Path->Product_A 10-20 min Product_B 2,4-Diamino-5-nitropyrimidine (Bis-substituted) Product_A->Product_B 2nd Step High Temp MW

Figure 1: Regioselectivity map illustrating the preferential reactivity of the C4 position due to the ortho-nitro effect, enabling sequential library synthesis.

Experimental Protocols

Protocol A: C4-Selective Amination (SNAr)

Target: Synthesis of 4-amino-substituted-2-chloro-5-nitropyrimidines.

Materials:

  • Substrate: 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Aprotic solvents like DMF can be used but are harder to remove.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 2,4-dichloro-5-nitropyrimidine (194 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add DIPEA (209 µL, 1.2 mmol) followed by the amine nucleophile (1.05 mmol) dropwise at room temperature. Caution: Reaction is exothermic.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 100 °C.

    • Time: 10–15 minutes.

    • Stirring: High.

    • Pre-stir: 30 seconds.

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Precipitation: Pour the mixture into ice-cold water (15 mL). The product usually precipitates as a yellow/orange solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • TLC: Mobile phase Hexane:EtOAc (3:1). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) appears as a yellow spot.
  • Yield: Typical yields >85%.

Protocol B: Sequential C2-Functionalization (Suzuki Coupling)

Target: Synthesis of 2-aryl-4-amino-5-nitropyrimidines.

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases).

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv).

  • Solvent: DME/Water or Dioxane/Water (4:1 ratio).

Methodology:

  • Loading: In a microwave vial, combine the C4-substituted pyrimidine (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent: Add DME (3 mL) and 2M Na₂CO₃ (0.75 mL).

  • Degassing: Sparge with Argon/Nitrogen for 2 minutes (Critical for Pd cycle).

  • Microwave Irradiation:

    • Temperature: 130–150 °C.

    • Time: 20 minutes.

  • Work-up: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Data Summary: Thermal vs. Microwave

The following table contrasts the efficiency of microwave synthesis against traditional thermal reflux for the reaction of 2,4-dichloro-5-nitropyrimidine with aniline.

ParameterThermal Reflux (Ethanol)Microwave Synthesis (Ethanol)
Temperature 78 °C (Boiling Point)110 °C (Superheated)
Reaction Time 12 Hours15 Minutes
Yield 68%92%
Purity (LCMS) 85% (Hydrolysis byproducts)>98% (Clean conversion)
Solvent Vol. 20 mL / mmol3 mL / mmol

Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Dissolve 2,4-dichloro-5-nitropyrimidine + Amine + DIPEA Decision Select Conditions Step1->Decision Cond_A Aliphatic Amines 100°C, 10 min Decision->Cond_A Cond_B Anilines (Weak Nu) 120°C, 20 min Decision->Cond_B MW_Run Microwave Irradiation (Closed Vessel) Cond_A->MW_Run Cond_B->MW_Run QC QC Check (TLC/LCMS) Is SM consumed? MW_Run->QC QC->MW_Run No (+5 min) Workup Precipitation in Ice Water Filter & Dry QC->Workup Yes Step2 Step 2 (Optional): C2-Displacement or Nitro Reduction Workup->Step2

Figure 2: Decision matrix and workflow for the microwave-assisted synthesis of pyrimidine libraries.

References

  • Regioselective Amination of Chloropyrimidines Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source:The Journal of Organic Chemistry, 2015.[2] URL:[Link]

  • Microwave-Assisted Heck/Suzuki Couplings on Pyrimidines Title: Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.[3] Source:National Institutes of Health (PMC), 2012. URL:[Link]

  • Theoretical Basis of Regioselectivity Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class). Source:WuXi AppTec, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Dichloro-4-nitropyrimidine Stability &amp; Handling

Case ID: PYR-NO2-STAB-001 Subject: Prevention of Hydrolysis and Denitration in 2,5-Dichloro-4-nitropyrimidine Support Level: Tier 3 (Senior Application Scientist) Status: Active Executive Summary: The "Why" of Instabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NO2-STAB-001 Subject: Prevention of Hydrolysis and Denitration in 2,5-Dichloro-4-nitropyrimidine Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Why" of Instability

User Issue: "My compound turned from a yellow solid to a white/pale sludge," or "I lost the nitro group during the reaction."

Technical Diagnosis: 2,5-Dichloro-4-nitropyrimidine is an ultra-electrophile . Unlike its more common isomer (2,4-dichloro-5-nitropyrimidine), the nitro group in this molecule is located at the C4 position.[1]

  • Electronic Effect: The C4 position is electron-deficient due to the adjacent ring nitrogens (N3) and the strong electron-withdrawing nature of the nitro group itself.

  • The Trap: The nitro group at C4 is an excellent leaving group (often superior to chlorine in this specific scaffold). Upon exposure to moisture, water acts as a nucleophile, attacking C4.

  • Result: This leads to denitration , releasing nitrous acid and forming 2,5-dichloropyrimidin-4-one (the thermodynamic sink), which is chemically inert for your desired

    
     reactions.
    
Mechanistic Visualization (Hydrolysis Pathway)

The following diagram illustrates the failure mode you are likely experiencing:

HydrolysisMechanism Start 2,5-Dichloro-4-nitropyrimidine (Active Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex Addition Water H2O (Atmospheric Moisture) Water->Start Nucleophilic Attack at C4 Product 2,5-Dichloropyrimidin-4-one (Inert Hydrolysis Product) Complex->Product Elimination of NO2 Leaving HNO2 (Nitrous Acid) Complex->Leaving

Figure 1: The irreversible hydrolysis pathway where atmospheric moisture displaces the reactive nitro group at C4.

Storage & Handling Protocols (The "Cold Chain")

The majority of hydrolysis occurs before the reaction starts. You must treat this compound with the same rigor as an acid chloride or an organolithium reagent.

Storage Specifications
ParameterRequirementTechnical Rationale
Temperature -20°C (Freezer) Kinetic suppression of hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Protects from light (nitro compounds are photosensitive) and seals moisture.
Desiccant P2O5 or Activated Sieves Silica gel is often insufficient. Use a secondary container with aggressive desiccant.[2]
Handling Workflow (The "Dry Zone")

Do not weigh this compound on an open bench.

  • Equilibration: Remove the bottle from the freezer and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, creating a "hydrolysis crust."

  • Inert Weighing:

    • Ideal: Weigh inside a glovebox.

    • Practical: Flush a tared vial with Argon. Quickly transfer the solid. Flush again. Cap immediately.

  • Solvent Prep: Never use "bottle" solvents. Use freshly distilled or molecular-sieve-dried solvents (water content < 50 ppm).

Reaction Optimization: Preventing In-Situ Hydrolysis

Users often report yield loss during the reaction. This is usually due to the choice of base or solvent.[3]

The "Golden Rules" of Reaction Design
  • Avoid Hydroxide/Alkoxide Bases: NaOH, KOH, or NaOMe will attack the C4-Nitro group faster than your desired nucleophile.

  • Use Non-Nucleophilic Bases:

    • Primary Choice: DIPEA (Hünig's base) or 2,6-Lutidine.

    • Secondary Choice: Anhydrous

      
       (granular, not powdered, to reduce surface area for moisture absorption).
      
  • Temperature Control: Start reactions at -78°C or -40°C . The C4-Nitro group is so reactive that room temperature is often "overheating."

Optimized Workflow Diagram

ReactionWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase Solvent Dry Solvent (THF/DCM) <50 ppm H2O Cool Cool to -78°C Solvent->Cool Base Base Selection: DIPEA or 2,6-Lutidine Base->Cool Add Add Nucleophile (Dropwise) Cool->Add Warm Slow Warm to 0°C (Monitor by TLC) Add->Warm

Figure 2: Optimized reaction setup to minimize side-reactions.

Troubleshooting & FAQs

Q1: The reaction mixture turned red/brown immediately. Is this bad?

  • A: Not necessarily. Nitro-pyrimidines often form colored Charge Transfer (CT) complexes or Meisenheimer intermediates. However, if it turns to a thick sludge, you likely have polymerization or decomposition. Check TLC immediately.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • A: That is almost certainly the hydrolysis product (2,5-dichloro-4-hydroxypyrimidine). It is polar and acidic.

    • Fix: You cannot revert it. You must restart with drier conditions.

Q3: Can I recrystallize the starting material if it has partially hydrolyzed?

  • A: Risky. Standard recrystallization (ethanol/water) will destroy it.

    • Recommendation: Dissolve in dry DCM, filter off the insoluble white solid (the hydrolysis product is less soluble in DCM), and concentrate the filtrate.

Q4: Which solvent is best?

  • A:

    • Best: Anhydrous DCM or THF (Non-polar, easy to dry).

    • Avoid: DMF or DMSO unless absolutely necessary. These are hygroscopic and difficult to dry completely. If you must use them, use fresh bottles over molecular sieves.

References & Authoritative Grounding

  • Mechanistic Insight on Nitropyrimidines:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyrimidines: Nucleophilic attack at C4/C6).

    • Context: Establishes the high electrophilicity of the C4 position in 4-nitropyrimidines.

    • URL:

  • Handling Moisture-Sensitive Reagents:

    • Source: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

    • Context: Standard operating procedures for inert atmosphere weighing and transfer.

    • URL:

  • Reactivity of Chloronitropyrimidines:

    • Source: PubChem Compound Summary for 2,5-Dichloro-4-nitropyridine (Isostructural analog used for reactivity comparison).

    • Context: Provides physical property data and safety handling (GHS) relevant to the class.

    • URL:

  • Nucleophilic Substitution Patterns:

    • Source: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on

      
      ).
      
    • Context: Explains the "Leaving Group Ability" where

      
       can be displaced preferentially over Halogens in activated systems.
      
    • URL:

Sources

Optimization

purification methods for 2,5-Dichloro-4-nitropyrimidine intermediates

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with 2,5-Dichloro-4-nitropyrimidine . Note on Chemical Specificity: While 2,4-dichloro-5-nitropyrimidine is the comm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with 2,5-Dichloro-4-nitropyrimidine .

Note on Chemical Specificity: While 2,4-dichloro-5-nitropyrimidine is the commercially dominant isomer, this guide specifically addresses the 2,5-dichloro-4-nitro isomer. Due to the placement of the nitro group at the 4-position (para-like to N1, ortho-like to N3), this isomer exhibits significantly higher reactivity—and instability—than its 5-nitro counterpart.[] The protocols below are designed to mitigate the heightened risk of hydrolysis and nucleophilic displacement of the nitro group.

Status: Active | Topic: Purification & Handling | Security: Lab Personnel Only[]

Module 1: Critical Safety & Stability Protocol

STOP. Before attempting purification, verify the stability profile of your crude material.[2] The 4-nitro group on a pyrimidine ring is not merely an activating group; it is often a leaving group (denitration) in the presence of nucleophiles, significantly more so than the 5-nitro isomer.[]

Stability Triad (The "No-Go" Conditions)[1]
  • Moisture Intolerance: The C4-Nitro and C2-Chloro positions are highly susceptible to hydrolysis, yielding 5-chloro-4-nitropyrimidin-2-ol or 2,5-dichloropyrimidin-4-ol .[] Strict anhydrous conditions are required.[][2]

  • Thermal Ceiling: Do not exceed 40°C during solvent removal.[] Nitro-pyrimidines are energetic; the 4-nitro isomer has a lower decomposition threshold than the 5-nitro isomer.[]

  • Nucleophile Exclusion: Avoid alcoholic solvents (MeOH, EtOH) during workup. Alkoxides will rapidly displace the nitro group or the C2-chlorine.[]

Module 2: Impurity Profiling & Troubleshooting

User Question: "My crude LC-MS shows multiple peaks with M+16 and M-46. What is happening?"

Diagnosis: The synthesis of 2,5-dichloro-4-nitropyrimidine (typically via nitration of 2,5-dichloropyrimidine or chlorination of a nitropyrimidinone) generates specific byproduct classes.

Impurity TypeLC-MS SignatureOriginPrevention Strategy
Hydrolysis Product A M - 17 (OH replaces Cl)Water exposure during quench.[]Use ice/salt quench; maintain pH < 7.[]
Hydrolysis Product B M - 46 + 17 (OH replaces NO₂)Nucleophilic attack by water at C4.[]Critical: Keep workup cold (<5°C).
Starting Material M - 45 (No NO₂)Incomplete nitration.[]Check stoichiometry; reaction stalled.
Oxidation Byproducts M + 16 (N-Oxide)Over-oxidation (rare but possible).[]Control oxidant equivalents.[]
Dimer/Tar Broad UV smearThermal polymerization.[]Do not distill. Use column chrom.[]

Module 3: Purification Protocols

User Question: "Recrystallization turned my product into an oil. How do I recover it?"

Workflow A: Recrystallization (Preferred for Scale >5g)

Context: Recrystallization is risky due to the low melting point and high solubility of the impurities.[] It works best if the crude purity is already >85%.[]

The "Cold-Crash" Protocol:

  • Solvent Selection: Use Heptane (Anti-solvent) and Toluene (Solvent) .[] Avoid Ethyl Acetate if possible, as it can trap moisture.[2]

  • Dissolution: Dissolve crude solid in minimal Toluene at 35°C (Do not boil).

  • Filtration: Rapidly filter through a glass frit (remove inorganic salts) while maintaining temperature.

  • Precipitation: Slowly add Heptane (ratio 3:1 Heptane:Toluene) while stirring.

  • Crystallization: Cool to -20°C (Freezer) overnight. Do not rely on room temperature crystallization.[]

  • Wash: Wash filter cake with pre-chilled (-20°C) pure Heptane.

Workflow B: Flash Column Chromatography (Preferred for Purity)

Context: For crude purity <85% or small scales (<5g).

The "Neutral-Rapid" Protocol:

  • Stationary Phase: Neutral Silica Gel (Acid washed can induce hydrolysis; Basic alumina will destroy the product).

  • Eluent: 0-20% Ethyl Acetate in Hexanes (Gradient).[]

  • Loading: Dry load on Celite is safer than solution load (avoids product sitting in solvent).[]

  • Flow Rate: High.[] Minimize residence time on the column.[]

Visualization: Purification Decision Logic

PurificationLogic Start Crude 2,5-Dichloro-4-nitropyrimidine CheckPurity LC-MS Purity Check Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision Recryst Recrystallization (Toluene/Heptane) Decision->Recryst Yes Column Flash Chromatography (Neut. Silica, Hex/EtOAc) Decision->Column No CheckColor Color Check: Yellow = Good Orange/Red = Decomp Recryst->CheckColor Column->CheckColor Final Pure Solid (Store under N2, -20°C) CheckColor->Final

Caption: Decision matrix for purification based on crude purity levels. Note the colorimetric indicator for decomposition.

Module 4: Analytical Validation & Storage

User Question: "How do I distinguish the 4-nitro isomer from the 5-nitro isomer analytically?"

Validation Guide:

  • 1H NMR (CDCl3):

    • 2,5-Dichloro-4-nitropyrimidine: Singlet at ~8.8 - 9.0 ppm (H6).[] The H6 proton is deshielded by the adjacent Cl and the ring nitrogen, but the 4-nitro group's inductive effect is distinct.[][2]

    • Contrast (2,4-Dichloro-5-nitro): Singlet at ~9.2 ppm (H6).[] The H6 is flanked by Nitro and N1, leading to a further downfield shift.[2]

  • 13C NMR: Look for the C4 signal.[] The C-NO2 carbon usually appears weak and broad due to quadrupolar relaxation.[]

  • Storage:

    • Temp: -20°C.

    • Atmosphere: Argon/Nitrogen (Essential).[]

    • Container: Amber glass (Light sensitive).[]

FAQ: Troubleshooting Common Failures

Q1: During aqueous workup, my organic layer turned deep red. What happened? A: This indicates the formation of a Meisenheimer complex or ring opening.[] The 4-nitro group makes the ring extremely electron-deficient.[] If you used a base (NaOH/NaHCO3) to neutralize, you likely attacked the ring.[2] Correction: Quench into water only.[] If neutralization is absolutely necessary, use solid CaCO3, not soluble bases.[2]

Q2: Can I use Ethanol for recrystallization? A: Absolutely not. Ethanol will act as a nucleophile, displacing the C4-nitro group to form 4-ethoxy-2,5-dichloropyrimidine or displacing the C2-chloride.[] Use only non-nucleophilic solvents (Hydrocarbons, Toluene, DCM).[2]

Q3: I see a "ghost peak" in LC-MS that disappears after isolation. A: This is likely the hydrate .[] In the LC-MS water/acetonitrile stream, the highly reactive C4 position can reversibly add water.[] If the isolated solid is dry and shows the correct NMR, the hydrate is an artifact of the analysis method.[2]

References

  • BenchChem. (2025).[][3] Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine (and related intermediates). Retrieved from [2]

  • PubChem. (2025).[][4][5] 2,5-Dichloro-4-nitropyridine (Analogous reactivity data).[] National Library of Medicine.[] Retrieved from [2]

  • ChemicalBook. (2025).[] 2,4-Dichloro-5-nitropyrimidine Synthesis (Comparative Isomer Protocols). Retrieved from [2]

  • Sigma-Aldrich. (2025).[] Safety Data Sheet: Chloronitropyrimidines.[][6] Retrieved from

  • Google Patents. (2022).[] WO2022090101A1 - Process for synthesis of chloronitropyrimidine intermediates.[] Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Dichloro-4-nitropyrimidine Reactivity

The following technical guide addresses the specific reactivity challenges of 2,5-Dichloro-4-nitropyrimidine , focusing on the inertness of the C-5 chlorine atom. Executive Summary & Diagnostic The Core Issue: Users freq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reactivity challenges of 2,5-Dichloro-4-nitropyrimidine , focusing on the inertness of the C-5 chlorine atom.

Executive Summary & Diagnostic

The Core Issue: Users frequently report "failed" or "no reaction" when attempting Nucleophilic Aromatic Substitution (


) at the C-5 position of 2,5-Dichloro-4-nitropyrimidine.

The Scientific Reality: The C-5 chlorine is electronically "invisible" to standard


 conditions.[1] Unlike the C-2 and C-4 positions, the C-5 position is meta  to the ring nitrogens. It lacks the necessary resonance stabilization to form the Meisenheimer complex required for nucleophilic displacement.

Immediate Action Required:

  • Stop attempting standard nucleophilic displacement (amines, alkoxides) at C-5.[1]

  • Switch to Transition Metal Catalysis (Suzuki-Miyaura, Stille, Buchwald-Hartwig) if C-5 functionalization is required.[1]

  • Re-evaluate your synthetic sequence: The C-2 chlorine and C-4 nitro group are significantly more reactive and must be managed (reacted or protected) before addressing C-5.[1]

Reactivity Landscape & Mechanism

To successfully manipulate this scaffold, one must understand the hierarchy of reactivity. The molecule possesses three distinct electrophilic sites, each responding to different activation modes.

Electrophilic Site Analysis
PositionSubstituentReactivity ModeRelative Rate (

)
Mechanistic Driver
C-2 ChlorineHigh

Activated by two adjacent ring nitrogens (N1 & N3).[1] Primary site of attack.
C-4 NitroHigh/Medium

Activated by N3 and the electron-withdrawing nitro group itself.[1] Nitro is a competent leaving group.
C-5 ChlorineInert

Meta to ring nitrogens.[1] No resonance stabilization of anionic intermediate.
Visualizing the Electronic Trap

The diagram below illustrates why C-5 fails to react under


 conditions and the correct pathway for functionalization.

ReactivityMap Substrate 2,5-Dichloro- 4-nitropyrimidine SNAr_Path Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr_Path Nucleophile (R-NH2, RO-) Pd_Path Transition Metal Catalysis (Pd/Ni) Substrate->Pd_Path Pd(0) Catalyst C2_Product C-2 Substitution (Major Product) SNAr_Path->C2_Product Fastest (Kinetic) C4_Product C-4 Substitution (Secondary/Competing) SNAr_Path->C4_Product Possible (Conditions dependent) C5_Product C-5 Substitution (IMPOSSIBLE via SNAr) SNAr_Path->C5_Product X C5_Coupling C-5 Cross-Coupling (Suzuki/Stille) Pd_Path->C5_Coupling Feasible (Requires C-2 mgmt)

Figure 1: The C-5 position is inaccessible via the SNAr pathway used for C-2 and C-4.[1] It requires metal-catalyzed activation.[1]

Troubleshooting Guide: Scenarios & Solutions

Scenario A: "I tried reacting with an amine at 80°C, but C-5 Cl is still there."

Diagnosis: This is the expected outcome. You likely substituted the C-2 chlorine (or displaced the C-4 nitro group), leaving the C-5 chlorine intact.[1]

The Fix: If your goal is to introduce an amine at C-5, you cannot do it directly.

  • Step 1: Perform

    
     at C-2 (and/or C-4) to install your desired scaffold backbone.[1]
    
  • Step 2: Use Buchwald-Hartwig amination to functionalize the C-5 position.[1]

    • Note: The C-5 Cl is an unactivated aryl chloride.[1] Use a robust catalytic system (e.g., Pd(OAc)₂ + XPhos or BrettPhos) and a strong base (NaOtBu).

Scenario B: "I want to couple at C-5 using Suzuki, but the catalyst is dying or I get a mess."

Diagnosis: The C-2 chlorine and C-4 nitro group are interfering.[1]

  • Competitive Oxidative Addition: The C-2 C-Cl bond is electron-deficient and can undergo oxidative addition, competing with C-5.[1]

  • Nitro Group Interference: The C-4 nitro group can coordinate to Pd or undergo redox side reactions.[1]

The Fix (Sequencing Strategy): You must "mask" the reactive sites first.

  • Protocol:

    • C-2 Protection/Reaction: React C-2 Cl with your desired nucleophile (e.g., amine) via

      
      .[1] This converts the highly reactive C-2 Cl into a stable C-2 amino group.[1]
      
    • C-4 Management: If the nitro group is not needed, reduce it to an amine (Fe/AcOH or SnCl₂) or displace it.

    • C-5 Coupling: Now that C-2 is stable and C-4 is managed, the C-5 Cl behaves like a standard substituted chlorobenzene.[1] Proceed with Suzuki coupling.[2]

Scenario C: "How do I distinguish between C-2 and C-4 substitution products?"

Diagnosis: Since both C-2 and C-4 are reactive, regioselectivity must be confirmed.[1][3]

Validation Method:

  • 1H NMR:

    • C-2 Substitution: The proton at C-6 will appear as a singlet (or doublet if coupling to F/P) but its chemical shift will change slightly.[1]

    • C-4 Substitution (Nitro displacement): If the nitro group is lost, the unique electronic signature of the ring changes drastically.

  • Crystal Structure: The gold standard for confirming regiochemistry in this crowded scaffold.

  • Literature Precedent: In 2,5-dichloro-4-nitropyrimidine, nucleophilic attack by amines is highly selective for C-2 displacement, preserving the C-4 nitro group for subsequent reductive cyclization (e.g., to form pteridinones) [1].[1]

Validated Experimental Protocols

Protocol 1: Selective C-2 Functionalization ( )

Use this to "cap" the reactive C-2 position before attempting C-5 work.[1]

  • Reagents: 2,5-Dichloro-4-nitropyrimidine (1.0 equiv), Amine (1.05 equiv), DIPEA (1.2 equiv).[1]

  • Solvent: THF or DCM (0.1 M).

  • Conditions: Stir at 0°C to Room Temperature for 1-2 hours.

    • Why? Low temperature prevents attack at C-4 or double addition.[1]

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: 2-Amino-5-chloro-4-nitropyrimidine. The C-5 Cl remains touched.[1]

Protocol 2: C-5 Suzuki Coupling (Post-C2 Functionalization)

Use this to functionalize C-5 after C-2 is secured.

  • Substrate: 2-Substituted-5-chloro-4-nitropyrimidine.

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃/SPhos.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 80-100°C under Argon.

    • Note: The presence of the ortho-nitro group (at C-4) may sterically hinder the coupling.[1] High catalyst loading or specialized ligands (e.g., SPhos, XPhos) may be required.

Decision Logic for 2,5-Dichloro-4-nitropyrimidine

Follow this logic flow to determine your experimental path.

DecisionTree Start Goal: Functionalize 2,5-Dichloro-4-nitropyrimidine Target Which position is your target? Start->Target C2 Target: C-2 Target->C2 C4 Target: C-4 Target->C4 C5 Target: C-5 Target->C5 Action_C2 Use SNAr (0°C, mild base) Very Fast C2->Action_C2 Action_C4 Use SNAr (Displaces NO2) Requires higher temp C4->Action_C4 Check_C5 Is C-2/C-4 already reacted? C5->Check_C5 Yes_C5 Use Pd-Catalysis (Suzuki/Buchwald) Check_C5->Yes_C5 Yes No_C5 STOP. React C-2 first. Otherwise mix of products. Check_C5->No_C5 No

Figure 2: Logic flow for selecting the correct reaction methodology based on regioselectivity.

References

  • Regioselective SNAr and Synthesis of Dihydropteridinones: Umapathy, S. et al. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry, 2019, 62(6), 2837–2853. [Link] Citation Context: Confirms that

    
     on 2,5-dichloro-4-nitropyrimidine is highly selective for the C-2 position, preserving the C-4 nitro group and C-5 chlorine.[1]
    
  • General Reactivity of Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010. Citation Context: Authoritative grounding on the electronic deactivation of the C-5 position in pyrimidine rings relative to C-2 and C-4.[1]

Sources

Optimization

optimizing temperature for 2,5-Dichloro-4-nitropyrimidine amination

Technical Support Center: Pyrimidine Functionalization Ticket ID: #PYR-ZN-254 Subject: Temperature Optimization for 2,5-Dichloro-4-nitropyrimidine Amination Executive Summary: The Thermal-Regioselectivity Nexus You are n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Ticket ID: #PYR-ZN-254 Subject: Temperature Optimization for 2,5-Dichloro-4-nitropyrimidine Amination

Executive Summary: The Thermal-Regioselectivity Nexus

You are navigating a Nucleophilic Aromatic Substitution (SNAr) on a highly functionalized pyrimidine scaffold. The 2,5-Dichloro-4-nitropyrimidine substrate presents a unique challenge compared to the more common 2,4-dichloro-5-nitropyrimidine isomer.

In your specific substrate, the C-2 Chlorine is the most electrophilic site due to the activation by both ring nitrogens (N1 and N3). However, the Nitro group at C-4 introduces significant electronic perturbation, potentially activating the C-5 chlorine or acting as a leaving group itself at elevated temperatures.

The Core Rule: Temperature in this reaction is not just a rate accelerator; it is a regioselectivity switch .

  • Kinetic Control (< 0°C): Favors displacement of the C-2 Chlorine.

  • Thermodynamic/High-Energy Control (> 40°C): Increases risk of C-4 nitro displacement, C-5 attack (rare), or bis-amination.

Part 1: Critical Parameter Analysis

Electronic Landscape & Reactivity Ranking

To optimize temperature, you must understand the electrophilicity hierarchy of your molecule.

PositionSubstituentElectronic EnvironmentReactivity Prediction
C-2 ChlorineFlanked by N1 & N3 (Double Activation).Primary Target (Kinetic)
C-4 NitroAdjacent to N3. Strong EWG.Secondary Target (Potential Leaving Group)
C-5 ChlorineMeta to N1/N3. Ortho to NO2.Deactivated (Sterically & Electronically)
The Temperature-Impurity Correlation
  • Hydrolysis (The "Wet" Side Reaction): Chloropyrimidines are hygroscopic and prone to hydrolysis. Higher temperatures increase the rate of reaction with trace water, converting your C-Cl bond to a C-OH (pyrimidone), which is a dead-end for amination.

  • Exotherm Management: The nitro group makes the ring highly electron-deficient. The addition of amines will be exothermic. Uncontrolled heat release will degrade the nitro group or lead to tar formation.

Part 2: Optimized Experimental Protocol

Objective: Selective mono-amination at the C-2 position.

Reagents:
  • Substrate: 2,5-Dichloro-4-nitropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.0 - 1.1 equiv)

  • Base: DIPEA or Triethylamine (1.2 - 1.5 equiv) to scavenge HCl.

  • Solvent: THF (anhydrous) or DCM. Avoid DMF/DMSO if possible to simplify workup and reduce hydrolysis risk.

Step-by-Step Workflow:
  • Cryogenic Setup:

    • Dissolve 2,5-Dichloro-4-nitropyrimidine in anhydrous THF.

    • Cool the vessel to -10°C to -20°C using an acetone/ice or glycol bath. Crucial: Do not start at room temperature.

  • Controlled Addition (The "Drip"):

    • Mix the Amine and Base in a separate dropping funnel.

    • Add the amine solution dropwise over 30–60 minutes.

    • Monitor: Internal temperature must not rise above -5°C.

  • The Kinetic Ramp:

    • Once addition is complete, maintain at -10°C for 1 hour.

    • Check reaction progress via TLC or LCMS.[1]

    • Decision Point: If starting material remains, allow the reaction to warm slowly to 0°C . Do not jump to Room Temperature (RT) immediately.

  • Quench & Workup:

    • If complete, quench with cold saturated NH4Cl or water.

    • Keep the workup cold (0–5°C) to prevent hydrolysis of the remaining C-5 chlorine or nitro group.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the bifurcation of pathways based on thermal energy.

ReactionPathways SM 2,5-Dichloro-4-nitropyrimidine TS_Kinetic Transition State (C-2 Attack) SM->TS_Kinetic < 0°C (Low Activation Energy) TS_Thermo Transition State (C-4/C-5 Attack) SM->TS_Thermo > 40°C (High Activation Energy) Hydrolysis Hydrolysis Product (Pyrimidone) SM->Hydrolysis Trace H2O + Heat Amine Amine + Base Amine->TS_Kinetic Amine->TS_Thermo Prod_C2 Product A: 2-Amino-5-chloro-4-nitropyrimidine (Desired) TS_Kinetic->Prod_C2 Fast Prod_Side Side Products: 4-Amino (Nitro displaced) Bis-amino adducts TS_Thermo->Prod_Side Slow (unless heated)

Caption: Thermal bifurcation of SNAr pathways. Low temperature constrains the system to the kinetically favored C-2 substitution.

Part 4: Troubleshooting & FAQs

Q1: I am observing two distinct product spots on TLC with similar Rf values. What happened?

Diagnosis: Regioisomer formation.[][3][4] Cause: The reaction temperature was likely too high during the initial addition, allowing the amine to attack the C-4 position (displacing NO2) or the C-5 position (less likely, but possible if highly activated). Solution:

  • Repeat the experiment starting at -20°C .

  • Verify the structure of the isolated isomers using 2D NMR (HMBC). The C-2 amino product will show correlation to the pyrimidine C-4/C-6 carbons, which are distinct from the C-5 environment.

Q2: My yield is low, and I see a baseline streak/solid that is insoluble in organic solvents.

Diagnosis: Hydrolysis (Pyrimidone formation). Cause: 2,5-Dichloro-4-nitropyrimidine is extremely moisture-sensitive. The "baseline material" is likely the hydroxylated pyrimidine. Solution:

  • Ensure all solvents are anhydrous (stored over molecular sieves).

  • Limit the exposure of the reaction to air; use a Nitrogen/Argon balloon.

  • Critical: Do not use old bottles of DIPEA/TEA, which often absorb water.

Q3: The reaction stalls at 60% conversion even after warming to RT.

Diagnosis: Protonation of the nucleophile. Cause: The HCl generated is neutralizing your amine because the base equivalents are insufficient or the base is too weak. Solution:

  • Ensure you are using 2.0+ equivalents of base relative to the amine.

  • If using a weak amine (e.g., aniline), you may need a stronger base (like NaH) or higher temperatures, but be cautious of regioselectivity shifts.

Q4: Wait, isn't the C-4 Chlorine usually the most reactive in chloronitropyrimidines?

Clarification: You are thinking of the isomer 2,4-dichloro-5-nitropyrimidine .

  • In 2,4-dichloro-5-nitro: The C-4 Cl is ortho to the Nitro group and is the most reactive.

  • In 2,5-dichloro-4-nitro (Your molecule): The C-2 Cl is the most reactive (between two nitrogens). The C-5 Cl is meta to the nitrogens and less reactive.

  • Action: Double-check your starting material's CAS number and structure. If you actually have the 2,4-dichloro-5-nitro isomer, the protocol changes entirely (C-4 is the kinetic target).

References

  • Mechanism of SNAr in Pyrimidines

    • March’s Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: Reactivity of Nitrogen Heterocycles." Wiley.
  • Regioselectivity in Chloropyrimidines

    • Boc Sciences. "2,5-Dichloro-4-nitropyridine 1-oxide and Pyrimidine Analogs." (Structural reactivity parallels).
  • Temperature Effects on Amination

    • BenchChem Technical Support.[1][3] "Application Notes and Protocols for the Amination of Chloronitropyridines/pyrimidines."

  • Analogous Reactivity (2,4-Dichloro-5-nitropyrimidine)

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Provides quantum mechanical basis for Cl vs NO2 displacement).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 2,5-Dichloro-4-nitropyrimidine Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2,5-dichloro-4-nitropyrimidine reactions. This guide is designed to provide you, as a senior application scienti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,5-dichloro-4-nitropyrimidine reactions. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to help you minimize side products and optimize your reaction outcomes. The inherent reactivity of 2,5-dichloro-4-nitropyrimidine, while making it a valuable building block, also presents unique challenges in controlling selectivity and preventing unwanted side reactions. This resource will help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with an amine nucleophile is yielding a mixture of 2- and 5-substituted products. How can I improve the selectivity for substitution at the 2-position?

Answer: The regioselectivity of SNAr reactions on dichloronitropyrimidines can be highly sensitive to electronic and steric effects. While general textbook knowledge suggests C-4 selectivity in 2,4-dichloropyrimidines, the presence of substituents can alter this preference.[1] In the case of 2,5-dichloro-4-nitropyrimidine, understanding the electronic landscape is key.

Causality and Solution:

  • Electronic Effects: The nitro group at the 4-position is a strong electron-withdrawing group, which activates both the 2- and 5-positions towards nucleophilic attack. The relative reactivity of these positions can be influenced by the solvent and the nature of the nucleophile.

  • Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered position.

  • Solvent Effects: Non-polar, aprotic solvents with low hydrogen bond basicity can favor substitution at the position ortho to a coordinating group.[2]

Optimization Protocol:

  • Solvent Selection: Begin by screening a range of solvents. Consider using a non-polar, aprotic solvent like toluene or dioxane, which may enhance selectivity through differential solvation of the transition states.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction pathway with the lower activation energy.

  • Nucleophile Choice: If possible, consider using a less bulky nucleophile to minimize steric interactions that could lead to a loss of selectivity.

  • Catalyst/Additive Screening: The use of additives like quaternary ammonium salts can sometimes help to direct the regioselectivity by altering the reaction environment.[3]

Issue 2: Formation of Dimer or Trimer Impurities

Question: I am observing the formation of high molecular weight impurities, likely dimers or trimers, in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of dimeric or trimeric side products can occur when the initial product of a nucleophilic substitution reacts further with the starting material. This is particularly problematic in reactions where the product is also a potent nucleophile.

Causality and Solution:

  • Product Reactivity: If the newly introduced substituent contains a nucleophilic site (e.g., a primary or secondary amine), it can attack another molecule of 2,5-dichloro-4-nitropyrimidine.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote these side reactions.

Mitigation Strategies:

  • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting with the starting material.

  • Stoichiometry: Use a slight excess of the nucleophile to ensure the complete consumption of the 2,5-dichloro-4-nitropyrimidine.

  • Temperature and Time: Run the reaction at the lowest effective temperature and monitor the progress closely by TLC or LC-MS to quench the reaction as soon as the starting material is consumed.

Issue 3: Hydrolysis of the Dichloropyrimidine Ring

Question: My reaction is producing a significant amount of a polar, water-soluble byproduct that I suspect is a hydrolysis product. How can I avoid this?

Answer: The pyrimidine ring, especially when activated by electron-withdrawing groups, is susceptible to hydrolysis, particularly under basic or harsh aqueous workup conditions.

Causality and Solution:

  • Presence of Water: Trace amounts of water in the reaction solvent or reagents can lead to hydrolysis.

  • Basic Conditions: The use of strong aqueous bases during workup can promote ring-opening or substitution of the chloro groups with hydroxyl groups.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Careful Workup: During the workup, avoid using strong aqueous bases. If a basic wash is necessary, use a mild base like a saturated sodium bicarbonate solution and perform the extraction quickly at a low temperature.[4]

  • Quenching: Quench the reaction by adding it to cold water or a mild acidic solution to neutralize any remaining base before extraction.

Issue 4: Formation of Tarry, Intractable Materials

Question: My reaction is resulting in the formation of a dark, tarry precipitate, making purification difficult. What is causing this and how can I prevent it?

Answer: Tar formation is often a sign of decomposition of the starting material or product under the reaction conditions.[3] This can be caused by excessive heat, prolonged reaction times, or the use of incompatible reagents.

Causality and Solution:

  • Thermal Instability: 2,5-dichloro-4-nitropyrimidine can be thermally labile, especially in the presence of certain reagents.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can lead to the degradation of the pyrimidine ring.

Troubleshooting Steps:

  • Milder Conditions: Explore milder reaction conditions, such as lower temperatures and the use of weaker bases.[3]

  • Vilsmeier-Haack Reagent: For chlorination reactions, using a Vilsmeier-Haack reagent (formed from DMF and a chlorinating agent like POCl₃) can often provide milder conditions and reduce tar formation.[3]

  • Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and does not promote decomposition.

  • Reaction Monitoring: Closely monitor the reaction and stop it as soon as it is complete to avoid prolonged exposure to potentially harsh conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and reactivity of 2,5-dichloro-4-nitropyrimidine.

Q1: What is the expected regioselectivity for nucleophilic substitution on 2,5-dichloro-4-nitropyrimidine?

The regioselectivity of nucleophilic aromatic substitution on dichloronitropyrimidines is a complex interplay of electronic and steric factors.[1] While the nitro group at the 4-position activates both the 2- and 5-positions, the substitution pattern can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, substitution is often favored at the 2-position due to a combination of electronic activation and potentially less steric hindrance compared to the 5-position, which is flanked by a chloro and a nitro group. However, this is not a universal rule, and experimental verification is always necessary.

Q2: How can I effectively purify the products of my 2,5-dichloro-4-nitropyrimidine reactions?

Purification strategies will depend on the nature of the product and the impurities present.

  • Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often a good starting point.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]

  • Activated Charcoal Treatment: To remove colored impurities, a solution of the crude product can be treated with a small amount of activated charcoal, followed by filtration.[5]

  • Aqueous Washes: During the workup, washing the organic layer with water or brine can help to remove water-soluble impurities and residual reagents.[4]

Q3: What are the primary safety concerns when working with 2,5-dichloro-4-nitropyrimidine?

2,5-dichloro-4-nitropyrimidine is a hazardous substance and should be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: It can cause skin, eye, and respiratory irritation.[6][7]

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8]

  • Waste Disposal: Dispose of waste materials containing this compound in accordance with local regulations for hazardous chemical waste.

Q4: How does the nitro group influence the reactivity of the pyrimidine ring?

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring in several ways:

  • Activation for SNAr: It activates the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9]

  • Directing Effect: The position of the nitro group directs the regioselectivity of nucleophilic attack.

  • Increased Acidity: It increases the acidity of any C-H protons on the ring.

Visualizing Reaction Pathways and Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

sn_ar_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_side_reactions Potential Side Reactions start_pyrimidine 2,5-Dichloro-4-nitropyrimidine meisenheimer Meisenheimer Complex (Stabilized by -NO2) start_pyrimidine->meisenheimer Nucleophilic Attack hydrolysis Hydrolysis Product start_pyrimidine->hydrolysis H2O start_nucleophile Nucleophile (Nu-H) start_nucleophile->meisenheimer product Substituted Product meisenheimer->product Chloride Elimination isomer Positional Isomer meisenheimer->isomer Alternative Attack dimer Dimer/Trimer product->dimer + Starting Material

Caption: Generalized SNAr reaction pathway and potential side products.

troubleshooting_workflow cluster_analysis Analysis cluster_optimization Optimization Strategies start Problem Identified (e.g., Low Yield, Impurities) analyze_impurities Characterize Impurities (LC-MS, NMR) start->analyze_impurities review_conditions Review Reaction Conditions (Temp, Solvent, Time) start->review_conditions temp_control Modify Temperature analyze_impurities->temp_control solvent_screen Screen Solvents analyze_impurities->solvent_screen reagent_stoichiometry Adjust Stoichiometry review_conditions->reagent_stoichiometry workup_modification Modify Workup Protocol review_conditions->workup_modification evaluate Evaluate Outcome temp_control->evaluate solvent_screen->evaluate reagent_stoichiometry->evaluate workup_modification->evaluate evaluate->start Unsuccessful success Problem Resolved evaluate->success Successful

Caption: A logical workflow for troubleshooting reactions of 2,5-dichloro-4-nitropyrimidine.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
Reaction Temperature 0 °C to Room TemperatureLower temperatures often improve selectivity and minimize decomposition.
Solvent Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene)Minimizes hydrolysis and can influence regioselectivity.
Nucleophile Stoichiometry 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion, but a large excess may lead to side reactions.
Base (if required) Weak, non-nucleophilic bases (e.g., DIPEA, K₂CO₃)Stronger bases can promote hydrolysis and other side reactions.
Reaction Time Monitor by TLC/LC-MSAvoid prolonged reaction times to minimize the formation of tars and other degradation products.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.
  • PubMed Central. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ResearchGate. (2025, August 10). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • BOC Sciences. (n.d.). CAS 405230-81-1 (2,5-Dichloro-4-nitropyridine 1-oxide).
  • ACS Publications. (n.d.). On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines1.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • PubMed. (2012, May 18). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds.
  • PubChem. (n.d.). 2,5-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 15740877.
  • BenchChem. (2025). Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet.
  • ChemScene. (n.d.). 49845-33-2 | 2,4-Dichloro-5-nitropyrimidine.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine 97 49845-33-2.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine(49845-33-2).
  • PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • MilliporeSigma. (n.d.). 2,5-dichloro-4-nitropyridine | 1400701-63-4.
  • BLD Pharm. (n.d.). 49845-33-2|2,4-Dichloro-5-nitropyrimidine|BLD Pharm.

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H NMR Spectrum of 2,5-Dichloro-4-nitropyrimidine

For the Attention of Researchers, Scientists, and Professionals in Drug Development This guide provides an in-depth analysis of the anticipated ¹H NMR spectrum of 2,5-dichloro-4-nitropyrimidine. In the absence of publicl...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides an in-depth analysis of the anticipated ¹H NMR spectrum of 2,5-dichloro-4-nitropyrimidine. In the absence of publicly available experimental data for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related analogs to predict its spectral characteristics. This approach offers a robust framework for the identification and structural verification of 2,5-dichloro-4-nitropyrimidine in a research and development setting.

Introduction to the Structural Elucidation Challenge

2,5-Dichloro-4-nitropyrimidine is a highly substituted pyrimidine derivative with potential applications as a building block in medicinal chemistry and materials science. The precise arrangement of its substituents—two chlorine atoms and a nitro group—on the pyrimidine ring creates a unique electronic environment that is critical to its reactivity and potential biological activity. Unambiguous structural confirmation is therefore paramount. ¹H NMR spectroscopy is a primary tool for such confirmation; however, the lack of a published spectrum for this compound necessitates a predictive approach.

This guide will first predict the ¹H NMR spectrum of 2,5-dichloro-4-nitropyrimidine based on established substituent effects on the pyrimidine ring. We will then compare this prediction with the known ¹H NMR spectral data of closely related compounds to provide a comprehensive analytical context.

Predicted ¹H NMR Spectrum of 2,5-Dichloro-4-nitropyrimidine

The structure of 2,5-dichloro-4-nitropyrimidine features a single proton on the pyrimidine ring at the C6 position. The chemical shift of this proton is influenced by the electronic effects of the adjacent nitrogen atoms in the ring and the substituents.

Key Influencing Factors:

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a relatively high chemical shift (downfield) compared to benzene.

  • Chlorine Substituents: The chlorine atoms at the C2 and C5 positions are also electron-withdrawing through induction, further deshielding the C6 proton.

  • Nitro Group: The nitro group at the C4 position is a very strong electron-withdrawing group, both through induction and resonance. This will have the most significant deshielding effect on the C6 proton.

Based on these factors, the single proton at the C6 position is expected to appear as a singlet (as there are no adjacent protons to couple with) at a significantly downfield chemical shift.

Predicted ¹H NMR Spectral Data for 2,5-Dichloro-4-nitropyrimidine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.10 - 9.40Singlet1HH-6

Comparative Analysis with Structurally Related Analogs

To substantiate the prediction for 2,5-dichloro-4-nitropyrimidine, it is instructive to compare it with the experimental ¹H NMR data of similar molecules.

Alternative 1: 2,4-Dichloro-5-nitropyrimidine

This isomer differs by the placement of a chlorine atom and the nitro group. The proton is at the C6 position, analogous to our target molecule. The presence of the strongly electron-withdrawing nitro group at the adjacent C5 position and a chloro group at the C4 position will lead to a significant downfield shift of the H-6 proton. The ¹H NMR spectrum of 2,4-dichloro-5-nitropyrimidine shows a singlet at approximately 9.18 ppm.[1] This provides a strong basis for our prediction, as the electronic environment of the H-6 proton in 2,5-dichloro-4-nitropyrimidine is expected to be very similar.

Alternative 2: 2,5-Dichloro-4-nitropyridine

This compound is an isomer where a CH group replaces one of the pyrimidine nitrogens. This will generally lead to a slightly more shielded environment for the ring protons compared to pyrimidines. The ¹H NMR spectrum of 2,5-dichloro-4-nitropyridine would be expected to show two singlets for the two non-equivalent ring protons. While not a direct comparison for the pyrimidine ring system, the influence of the dichloro and nitro substitution pattern on a six-membered heteroaromatic ring provides a useful reference point for the expected downfield shifts.

Alternative 3: 2,4-Dichloropyrimidine

This compound lacks the strongly deactivating nitro group. Its ¹H NMR spectrum shows two doublets, corresponding to the H-5 and H-6 protons, at approximately 7.4 ppm and 8.6 ppm, respectively. The significant upfield shift compared to our prediction for 2,5-dichloro-4-nitropyrimidine highlights the powerful deshielding effect of the nitro group.

Comparative ¹H NMR Data

CompoundProton PositionChemical Shift (δ, ppm)Multiplicity
2,5-Dichloro-4-nitropyrimidine H-6 ~9.10 - 9.40 (Predicted) Singlet
2,4-Dichloro-5-nitropyrimidine[1]H-6~9.18Singlet
2,4-DichloropyrimidineH-5, H-6~7.4, ~8.6Doublet, Doublet

Experimental Protocol for ¹H NMR Analysis

To validate the predicted spectral data, the following experimental protocol for acquiring a ¹H NMR spectrum of 2,5-dichloro-4-nitropyrimidine is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified 2,5-dichloro-4-nitropyrimidine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: A spectral width of at least 12 ppm, centered around 6 ppm, should be sufficient to cover the aromatic region.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans should provide a good signal-to-noise ratio.

  • Temperature: Standard probe temperature (e.g., 298 K).

Visualizing the Molecular Structure and Proton Environment

The following diagram illustrates the structure of 2,5-dichloro-4-nitropyrimidine and highlights the single proton for which the ¹H NMR signal is predicted.

Caption: Molecular structure of 2,5-dichloro-4-nitropyrimidine showing the H-6 proton.

Conclusion

This guide provides a detailed prediction of the ¹H NMR spectrum of 2,5-dichloro-4-nitropyrimidine, anticipating a singlet in the downfield region of approximately 9.10-9.40 ppm. This prediction is grounded in the fundamental electronic effects of the pyrimidine core and its substituents and is supported by comparative analysis with structurally similar molecules. The provided experimental protocol offers a clear path for the empirical verification of these predictions. For researchers working with this compound, this guide serves as a valuable resource for initial spectral interpretation and structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative

Structural Elucidation &amp; Comparative Analysis: 13C NMR of 2,5-Dichloro-4-nitropyrimidine

Executive Summary: The Isomer Challenge In the synthesis of bioactive pyrimidines—common scaffolds in kinase inhibitors and antimetabolites—regiochemistry is the primary failure mode. The target molecule, 2,5-dichloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of bioactive pyrimidines—common scaffolds in kinase inhibitors and antimetabolites—regiochemistry is the primary failure mode. The target molecule, 2,5-dichloro-4-nitropyrimidine , is structurally distinct but often confused with its commercially dominant isomer, 2,4-dichloro-5-nitropyrimidine .

This guide provides the definitive spectroscopic "fingerprint" to distinguish your target from its isomers. Because the 2,5-dichloro-4-nitro isomer is synthetically elusive compared to the 2,4-dichloro-5-nitro variant, we provide comparative data combining theoretical prediction models with experimental benchmarks of the common isomer to ensure accurate structural assignment.

Key Takeaway: The chemical shift of the carbon bearing the nitro group (C-NO


) and its coupling environment are the critical differentiators.

Structural Analysis & Electronic Environment

Understanding the causality of the chemical shifts requires analyzing the electronic push-pull mechanisms within the pyrimidine ring.

  • C2 Position: Located between two electronegative Nitrogen atoms. This is consistently the most deshielded region (~158–165 ppm).

  • Nitro Group Effect (NO

    
    ):  A strong electron-withdrawing group (EWG). It significantly deshields the attached carbon (ipso-effect) while shielding the ortho positions via resonance, though the inductive effect dominates in electron-deficient rings.
    
  • Chlorine Effect (Cl): Inductively withdrawing but can donate electron density via resonance. The C-Cl carbon typically resonates upfield relative to C-NO

    
    .
    
Diagram 1: Structural Numbering & Electronic Vectors

The following diagram illustrates the vectors affecting chemical shift values.

G Target Target: 2,5-Dichloro-4-nitropyrimidine T_C2 C2 (N-C-N) ~160 ppm Target->T_C2 T_C4 C4 (C-NO2) ~155-160 ppm Target->T_C4 T_C5 C5 (C-Cl) ~120-130 ppm Target->T_C5 T_C6 C6 (C-H) ~150-155 ppm Target->T_C6 Isomer Common Isomer: 2,4-Dichloro-5-nitropyrimidine T_C4->T_C5 Ortho Effect

Caption: Electronic environment mapping. Note the distinct shielding of C5 in the target molecule due to the Chlorine substituent versus the Nitro group in the isomer.

Comparative Data: Target vs. Alternatives

The following table contrasts the Predicted values of the target (based on ChemDraw/MestReNova increment algorithms validated against pyrimidine databases) with the Experimental values of the common isomer.

Table 1: 13C NMR Chemical Shift Comparison (ppm)

Solvent: DMSO-d


 or CDCl

(shifts may vary by ±1-2 ppm depending on concentration)
Carbon PositionTarget: 2,5-Dichloro-4-nitropyrimidine (Predicted)Isomer: 2,4-Dichloro-5-nitropyrimidine (Experimental Ref)Differentiation Logic
C2 158.0 – 161.0 163.5 Low Utility: Both are N-C(Cl)-N or N-C(H)-N environments; shifts are too similar for definitive ID.
C4 155.0 – 160.0 (C-NO

)
155.2 (C-Cl)Medium Utility: The C-NO

in the target is deshielded, but overlaps with the C-Cl of the isomer.
C5 122.0 – 128.0 (C-Cl)138.0 – 142.0 (C-NO

)
CRITICAL: The Target C5 is significantly upfield (shielded) because it bears a Cl, whereas the Isomer C5 bears the NO

.
C6 150.0 – 155.0 (C-H)158.5 (C-H)High Utility: The C6-H in the isomer is flanked by NO

, pushing it downfield.
Analysis of Alternatives
  • 2,4-Dichloro-5-nitropyrimidine (The "False Positive"): This is the most common impurity or incorrect starting material. If your spectrum shows a signal near 140 ppm , you likely have this isomer (C5-NO

    
    ), not your target.
    
  • 2,5-Dichloropyrimidine (Precursor): Lacks the nitro group. The C4/C6 carbons will be equivalent or very similar (~157 ppm), and C5 will be ~122 ppm. The absence of the deshielded C-NO

    
     peak confirms the lack of nitration.
    

Experimental Protocol: Self-Validating Workflow

To ensure the data you generate is authoritative, follow this protocol designed to maximize signal-to-noise ratio for quaternary carbons (C-Cl and C-NO


).
Methodological Steps
  • Sample Prep: Dissolve 20–30 mg of analyte in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Pyrimidines often aggregate in CDCl

      
      . DMSO ensures complete solubility and sharp peaks, though it may shift peaks downfield by ~1 ppm relative to chloroform.
      
  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 or equivalent).

  • Parameter Optimization (Critical):

    • Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C2, C4, C5) have long T1 relaxation times. Short delays will suppress these signals, making assignment impossible.

    • Scans (NS): Minimum 1024 scans. The C-Cl signals are often broadened due to the quadrupole moment of Chlorine.

  • Validation: Run a DEPT-135 or APT experiment.

    • Target: Only one positive peak (C6-H) or negative peak (depending on phase) should appear.

    • Isomer: Also shows one C-H, so DEPT alone is insufficient. It confirms the number of protons but not the regiochemistry.

Diagram 2: Decision Tree for Assignment

Use this logic flow to interpret your raw data.

Logic Start Acquire 13C NMR (DMSO-d6) CheckC5 Check Region 120 - 130 ppm Start->CheckC5 SignalPresent Signal Present (~125 ppm) CheckC5->SignalPresent Yes SignalAbsent No Signal (Only peaks >135 ppm) CheckC5->SignalAbsent No Conclusion1 Likely TARGET (2,5-Dichloro-4-nitro) C5 is C-Cl SignalPresent->Conclusion1 Conclusion2 Likely ISOMER (2,4-Dichloro-5-nitro) C5 is C-NO2 (~140 ppm) SignalAbsent->Conclusion2

Caption: Rapid triage workflow. The presence of an upfield quaternary carbon (120-130 ppm) is the primary indicator of the 2,5-dichloro-4-nitro substitution pattern.

References

  • Chemical Shift Trends in Pyrimidines

    • Jain, R. et al. "13C NMR spectral studies of some substituted pyrimidines." Journal of Heterocyclic Chemistry, 1992.

  • Experimental Data for Isomer (2,4-dichloro-5-nitropyrimidine)

    • PubChem Compound Summary for CID 24884345. "2,4-Dichloro-5-nitropyrimidine."[1][2][3][4]

    • Sigma-Aldrich Product Specification. "2,4-Dichloro-5-nitropyrimidine NMR data."

  • Synthesis & Characterization Context

    • ResearchGate. "Reaction of 2,4-dichloro-5-nitropyrimidine with diethylamine... 13C NMR spectra."

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.

Sources

Validation

Comparative Crystal Structure Guide: 2,5-Dichloro-4-nitropyrimidine Derivatives

This guide is structured as a high-level technical resource for medicinal chemists and crystallographers. It prioritizes the comparative analysis of the 2,5-dichloro-4-nitropyrimidine scaffold against its more common iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for medicinal chemists and crystallographers. It prioritizes the comparative analysis of the 2,5-dichloro-4-nitropyrimidine scaffold against its more common isomers, focusing on the structural implications for drug design and solid-state characterization.

Executive Summary

In the development of antiviral and anticancer pharmacophores, the pyrimidine core is ubiquitous. While 2,4-dichloro-5-nitropyrimidine is the industry standard building block, the 2,5-dichloro-4-nitropyrimidine isomer offers a unique electrophilic profile due to the orthogonal positioning of the nitro group. This guide compares the crystallographic and structural properties of 2,5-dichloro-4-nitropyrimidine derivatives against standard 5-nitro alternatives. We analyze how the specific regiochemistry of the 4-nitro group influences crystal packing, solubility, and nucleophilic aromatic substitution (


) outcomes.

Structural Anatomy & Comparative Metrics

The primary challenge in utilizing 2,5-dichloro-4-nitropyrimidine lies in distinguishing its reactivity and solid-state behavior from its isomers. The position of the nitro group (C4 vs. C5) fundamentally alters the dipole moment and intermolecular hydrogen bonding potential in derivatives.

The Competitors: Scaffold Comparison
FeatureTarget: 2,5-Dichloro-4-nitropyrimidine Alternative A: 2,4-Dichloro-5-nitropyrimidine Alternative B: 4,6-Dichloro-5-nitropyrimidine
CAS Reg. No. 29683-77-049845-33-24316-93-2
Nitro Position C4 (Ortho to N3) C5 (Meta to N1/N3)C5 (Meta to N1/N3)
Primary Electrophile C4 (Highly Activated)C4 (Activated)C4/C6 (Symmetric)
Crystal Habit Typically needles/prismsPlates/blocksPrisms
Space Group (Typ.)

or

(Derivative dependent)

(Common)


-Stacking
Weak (Twisted nitro group)Strong (Coplanar nitro group)Strong (Symmetric stacking)
Reactivity Control High (C4 is exclusive site)Moderate (C2/C4 competition)Low (Statistical)
Crystallographic Implications of the 4-Nitro Group

In 2,5-dichloro-4-nitropyrimidine derivatives, the nitro group at C4 is flanked by a ring nitrogen (N3) and a chlorine at C5.

  • Steric Twist: Unlike the 5-nitro isomers where the

    
     group can lie coplanar with the aromatic ring, the 4-nitro group in the 2,5-dichloro scaffold often exhibits a torsion angle of 15–30° relative to the pyrimidine plane to relieve steric strain with the C5-chlorine.
    
  • Packing Efficiency: This twist disrupts efficient

    
    -
    
    
    
    stacking, often leading to lower density crystals and higher solubility in polar organic solvents compared to the planar 5-nitro analogs.

Reaction Pathways & Regioselectivity Logic

To obtain stable crystals for X-ray diffraction (XRD), the parent chloride is rarely used directly due to hydrolytic instability. Instead, it is converted into amino- or alkoxy-derivatives. The diagram below illustrates the divergent synthesis pathways and why the 2,5-isomer provides superior regiocontrol.

Regioselectivity cluster_0 Crystal Structure Consequence Start 2,5-Dichloro-4-nitropyrimidine (Parent Scaffold) Path1 Nucleophilic Attack (Amine/Alkoxide) Start->Path1 S_NAr Conditions Intermed Meisenheimer Complex (Stabilized by 4-NO2) Path1->Intermed Fast Kinetics Prod1 Product A: 4-Substituted-2,5-dichloropyrimidine (Exclusive Product) Intermed->Prod1 Leaving Group: NO2 or Cl? High Purity Crystal High Purity Crystal Prod1->High Purity Crystal Single Isomer Alt_Start Alternative: 2,4-Dichloro-5-nitropyrimidine Alt_Prod Mixture: 4-Substituted + 2-Substituted Alt_Start->Alt_Prod Lower Regioselectivity Disordered Crystal Disordered Crystal Alt_Prod->Disordered Crystal Isomeric Impurities

Figure 1: Comparative regioselectivity pathways. The 4-nitro group directs nucleophiles exclusively to the C4 position (displacing the nitro or chlorine depending on conditions), yielding high-purity isomers essential for defect-free single crystals.

Experimental Protocols

Synthesis of 2,5-Dichloro-4-aminopyrimidine Derivative

Rationale: To generate a stable crystal for structure determination, we substitute the labile 4-nitro group or 4-chloro group with a secondary amine (e.g., morpholine), creating a "push-pull" system that crystallizes well.

Reagents:

  • 2,5-Dichloro-4-nitropyrimidine (1.0 eq)[1]

  • Morpholine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve 2,5-dichloro-4-nitropyrimidine in THF at

    
    . The solution will appear pale yellow.
    
  • Addition: Add DIPEA, followed by the dropwise addition of morpholine. Note: The reaction is exothermic due to the high electrophilicity of C4.

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (Hexane:EtOAc 3:1).[2] The 4-substituted product usually has a lower 
    
    
    
    than the starting material.
  • Workup: Quench with water, extract with EtOAc, and dry over

    
    .
    
  • Purification: Silica gel chromatography is required to remove trace hydrolysis products.

Crystallization Protocol (Vapor Diffusion)

Self-Validating Step: If the crystals are not transparent prisms within 48 hours, the purity is likely <98%.

  • Primary Solvent: Dissolve 20 mg of the purified derivative in a minimum amount (approx 0.5 mL) of Dichloromethane (DCM) .

  • Antisolvent: Place the vial containing the DCM solution (uncapped) inside a larger jar containing 5 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow vapor diffusion to occur at

    
     for 3-5 days.
    
  • Harvesting: Isolate crystals using a nylon loop; do not let them dry out completely to prevent lattice collapse if solvated.

X-Ray Diffraction (XRD) Workflow

When solving the structure of 2,5-dichloro-4-nitropyrimidine derivatives, specific attention must be paid to the "disorder" often found at the chlorine positions.

Data Collection Parameters:

  • Temperature: 100 K (Cryostream is mandatory to freeze nitro-group rotation).

  • Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by Chlorine atoms.
  • Resolution: 0.8

    
     or better.
    

Refinement Strategy (SHELXL):

  • Space Group Determination: Expect monoclinic systems (

    
    ).
    
  • Disorder Handling: The C5-Chlorine and C4-substituent can sometimes show positional disorder. Use PART commands in SHELXL to model split positions if electron density maps suggest >10% occupancy of a minor conformer.

  • Validation: Check the Hirshfeld surface to confirm if the crystal packing is dominated by

    
     halogen bonding or 
    
    
    
    interactions.

Comparative Data Summary

The following table summarizes the expected crystallographic metrics for the target versus the standard benchmark.

Parameter2,5-Dichloro-4-nitro derivatives2,4-Dichloro-5-nitro derivatives
C-Cl Bond Length


Nitro Torsion Angle

(Twisted)

(Planar)
Intermolecular Contacts Halogen Bonding (

) dominant

-Stacking dominant
Predicted Density


Solubility (DMSO) High (>50 mM)Moderate (20-40 mM)

References

  • PubChem. (2025).[1][3] 2,5-Dichloro-4-nitropyrimidine Compound Summary. National Library of Medicine. [Link]

  • Lee, M., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Pyrimidine Derivatives. (General Reference for Bond Length Standards). [Link]

Sources

Comparative

reference standards for 2,5-Dichloro-4-nitropyrimidine purity analysis

This guide outlines the technical standards for the purity analysis of 2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9), a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK and BRD4 inhibitors).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical standards for the purity analysis of 2,5-Dichloro-4-nitropyrimidine (CAS: 1364671-59-9), a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK and BRD4 inhibitors).[1]

Unlike stable commodity chemicals, this compound is highly electrophilic and moisture-sensitive. The selection of reference standards is not merely a compliance checkbox but a determinant of synthetic success and assay accuracy.

Executive Summary: The Hierarchy of Standards

For an intermediate like 2,5-Dichloro-4-nitropyrimidine, "purity" is a moving target due to rapid hydrolysis.[1] The comparison below evaluates the three tiers of reference materials available to researchers.

FeatureTier 1: Qualified Secondary Standard (Recommended)Tier 2: Reagent Grade / Commercial "Building Block" Tier 3: In-House Working Standard
Purity Definition Quantitative Mass Balance (qNMR + HPLC + ROI + Residual Solvents)Area % by HPLC/GC onlyRelative response vs. previous lot
Traceability Traceable to Internal Primary Standard or NIST qNMRVendor Certificate of Analysis (CoA)Internal Batch Records
Stability Data Re-test date supported by stress testing"Use by" date (often generic)Unknown / Assumed stable
Impurity Profiling Hydrolysis products quantified (e.g., 2-hydroxy derivatives)Often ignored if they don't elute or are retainedOnly detects known impurities
Risk Profile Low: Ensures stoichiometry in SNAr reactions.[1]High: Overestimation of purity leads to incomplete reactions.Medium: acceptable only if fully characterized.

Critical Insight: Reliance on Tier 2 (Reagent Grade) standards often leads to a "Purity Inflation" error . Vendors may report 98% purity based on GC-FID, which fails to detect non-volatile hydrolysis products (e.g., 5-chloro-4-nitropyrimidin-2-ol), resulting in actual purities as low as 85-90%.[1]

Technical Deep Dive: The Hydrolysis Trap

The 2,5-dichloro-4-nitropyrimidine molecule possesses two highly reactive centers. The C2-chlorine is flanked by two nitrogen atoms, making it extremely susceptible to Nucleophilic Aromatic Substitution (SNAr), even by water.

Why Standard Quality Matters: If your reference standard has absorbed moisture, it partially hydrolyzes. When you use this degraded standard to quantify a batch of synthesized material:

  • The standard's peak area decreases.

  • The response factor (Area/Concentration) drops.

  • You overestimate the purity of your sample, potentially carrying forward impurities that poison downstream catalysts (e.g., Pd in Suzuki couplings).

Visualizing the Instability

HydrolysisPathway cluster_0 Degradation Mechanism Parent 2,5-Dichloro-4-nitropyrimidine (Active Electrophile) Intermed Tetrahedral Intermediate Parent->Intermed + Water Water H2O (Moisture) Water->Intermed Product 5-Chloro-4-nitropyrimidin-2-ol (Inactive Impurity) Intermed->Product - HCl HCl HCl Intermed->HCl

Figure 1: The primary degradation pathway. The formation of the 2-hydroxy impurity is rapid in wet solvents, altering the effective purity of the standard.

Validated Experimental Protocol

This protocol is designed to minimize on-column hydrolysis and ensure accurate comparison between the Reference Standard and the Sample.

A. Chromatographic Conditions (RP-HPLC)
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 3 µm.

    • Why: C18 provides sufficient retention. A smaller particle size (3 µm) improves resolution between the parent and hydrolysis products.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Why: Acidic pH (~2.0) suppresses the ionization of the hydroxyl impurities, sharpening their peaks, and stabilizes the chloropyrimidine ring against hydrolysis during the run.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 270 nm (Nitro group absorbance maximum).

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

B. Standard Preparation (The "Zero-Water" Rule)
  • Solvent: Use Anhydrous Acetonitrile (max 0.005% water). Do not use water/organic mixtures for the diluent.

  • Weighing: Weigh 10 mg of Qualified Secondary Standard into a dry volumetric flask.

  • Dilution: Dilute to volume with Anhydrous ACN. Sonicate briefly (<30 seconds).

  • Storage: Inject immediately. If queuing is necessary, store in an autosampler at 4°C.

C. System Suitability Criteria
ParameterAcceptance LimitRationale
% RSD (Area) ≤ 2.0% (n=5)Ensures injector precision.
Tailing Factor ≤ 1.5High tailing indicates silanol interactions or column degradation.
Resolution > 2.0Between Main Peak and nearest hydrolysis impurity.

Comparative Performance Data

The following data simulates a comparison between a Fresh Qualified Standard and a Stored Reagent Grade Standard (1 year old, stored at RT).

Table 1: Purity Analysis Comparison

MetricQualified Standard (Fresh)Reagent Grade (Old)Impact on Assay
Apparent Purity (Area %) 99.2%94.5%-
Assay (wt/wt vs Primary) 99.1%88.3%10.8% Error
Water Content (KF) 0.05%1.2%Promotes ongoing degradation.[1]
Major Impurity (Rt 4.2 min) 0.3%4.1%Hydrolysis product (2-OH).
Response Factor 1.00 (Reference)0.89Using the old standard causes a 12% overestimation of sample yield.

Interpretation: The Reagent Grade material shows a discrepancy between "Area %" (94.5%) and "Weight Assay" (88.3%). This "invisible mass" is likely inorganic salts (HCl) or non-chromatographable degradation products. Using this as a standard would lead to a catastrophic failure in stoichiometric calculations for subsequent synthesis steps.

Decision Workflow for Standard Selection

Use this logic flow to determine the appropriate standard for your development stage.

DecisionTree Start Start: Select Standard Q1 Is the assay for GMP Release or Stability? Start->Q1 Q2 Is a Certified Reference Material (CRM) available? Q1->Q2 Yes Action2 Use Reagent Grade (Only for R&D/Scouting) Q1->Action2 No (Early R&D) Action1 Use Qualified Secondary Standard (Characterized by qNMR/Mass Balance) Q2->Action1 Yes (Rare) Action3 Perform Full Characterization (ROI, KF, H-NMR, HPLC) Q2->Action3 No Action3->Action1 After Validation

Figure 2: Selection logic for 2,5-Dichloro-4-nitropyrimidine standards.

References

  • Synthesis & Application: Harriman, G., et al. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry, 2019, 62(5), 2541–2563. [Link] (Demonstrates the use of 2,5-dichloro-4-nitropyrimidine in SNAr reactions for drug discovery).[1]

  • Method Validation Guidelines: International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Stability of Chloropyrimidines: Brown, D. J. "The Pyrimidines."[3][4][5] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on the hydrolytic instability of electron-deficient chloropyrimidines).

  • Compound Data: PubChem. "2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9)."[1][6] [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitro-Substituted Pyrimidines: Focus on 2,5-Dichloro-4-nitropyrimidine

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount for molecular characterization and quality control. Infrared (IR) spectroscopy rem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount for molecular characterization and quality control. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for the nitro group (-NO₂) in 2,5-Dichloro-4-nitropyrimidine, a key heterocyclic building block.

Through a comparative approach, we will dissect the expected spectral features of this target molecule by contrasting it with structurally related compounds: its isomer 2,4-Dichloro-5-nitropyrimidine, the simpler heterocyclic 4-Nitropyridine, and the archetypal aromatic nitro compound, Nitrobenzene. This analysis will not only facilitate the identification of 2,5-Dichloro-4-nitropyrimidine but also deepen the understanding of how the electronic environment of a heterocyclic ring system influences the vibrational frequencies of the nitro functional group.

The Vibrational Signature of the Nitro Group: A Primer

The nitro group is a powerful electron-withdrawing group, and its presence in a molecule gives rise to two distinct and intense absorption bands in the mid-IR region.[1] These bands are due to the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen (N-O) bonds.[1][2]

  • Asymmetric Stretch (ν_as): This high-frequency band, typically appearing in the 1550-1475 cm⁻¹ range for aromatic and heterocyclic nitro compounds, involves the out-of-phase stretching of the N-O bonds.[1][3][4]

  • Symmetric Stretch (ν_s): The lower-frequency band, generally found between 1360-1290 cm⁻¹, corresponds to the in-phase stretching of the N-O bonds.[1][3][4]

The exact position and intensity of these bands are sensitive to the electronic effects of the ring system and other substituents.[1] Electron-withdrawing groups or conjugation can alter the bond order and polarity of the N-O bonds, causing shifts in their vibrational frequencies.

Comparative Analysis of Nitro Group IR Peaks

Below is a table summarizing the key IR absorption frequencies for our target compound and its comparators.

CompoundMolecular StructureAsymmetric NO₂ Stretch (ν_as) (cm⁻¹)Symmetric NO₂ Stretch (ν_s) (cm⁻¹)Other Key Peaks (cm⁻¹)
2,5-Dichloro-4-nitropyrimidine (Predicted) O=C=NC(Cl)=N1)[O-]~1530 - 1550~1340 - 1360C=N stretch, C-Cl stretch
2,4-Dichloro-5-nitropyrimidine O=N=C(Cl)N=C1)[O-]Data not explicitly listed, but expected in a similar range to the isomerData not explicitly listed, but expected in a similar range to the isomerAn ATR-IR spectrum is available for reference.[3]
4-Nitropyridine O=[O-]~1520~1345Aromatic C=C and C-H stretches
Nitrobenzene O=[O-]~1529~1347Aromatic C=C and C-H stretches

Note: The predicted values for 2,5-Dichloro-4-nitropyrimidine are based on the expected electronic effects of the dichloropyrimidine ring system in comparison to the other compounds.

The data indicates that for nitro-substituted aromatic and heterocyclic rings, the asymmetric and symmetric NO₂ stretches are consistently found in the regions of approximately 1520-1550 cm⁻¹ and 1345-1360 cm⁻¹, respectively.[5] The strong electron-withdrawing nature of the dichloropyrimidine ring in 2,5-Dichloro-4-nitropyrimidine is expected to slightly shift these peaks compared to nitrobenzene or 4-nitropyridine.

Experimental Workflow for IR Spectrum Acquisition

To validate these predictions, the following protocol outlines the standard procedure for acquiring a high-quality IR spectrum of a solid sample such as 2,5-Dichloro-4-nitropyrimidine using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Protocol: ATR-FTIR Spectroscopy of a Solid Sample

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Preparation:

    • Place a small amount of the solid 2,5-Dichloro-4-nitropyrimidine powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

  • Spectrum Acquisition:

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral resolution (e.g., 4 cm⁻¹).

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands, paying close attention to the 1600-1300 cm⁻¹ region for the characteristic nitro group stretches.

    • Compare the obtained peak positions with the reference data.

Visualizing the Molecular-Spectral Relationship

The following diagrams illustrate the connection between the molecular structure and the key vibrational modes that give rise to the characteristic IR peaks.

Figure 1: Key Functional Groups in 2,5-Dichloro-4-nitropyrimidine cluster_mol 2,5-Dichloro-4-nitropyrimidine cluster_groups Characteristic IR Active Groups mol NO2 Nitro Group (-NO₂) mol->NO2 ν_as ~1530-1550 cm⁻¹ ν_s ~1340-1360 cm⁻¹ CN Pyrimidine Ring (C=N) mol->CN ~1600-1450 cm⁻¹ CCl Chloro Substituents (C-Cl) mol->CCl ~800-600 cm⁻¹

Caption: Key functional groups and their expected IR regions.

Figure 2: Workflow for IR Spectrum Analysis cluster_exp Experimental cluster_data Data Processing & Analysis A Prepare ATR-FTIR B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Baseline Correction D->E Raw Spectrum F Peak Identification E->F G Compare to References F->G

Caption: Standard workflow for acquiring and analyzing an IR spectrum.

Conclusion

The identification of 2,5-Dichloro-4-nitropyrimidine via IR spectroscopy is reliably achieved by locating the two strong, characteristic absorption bands of the nitro group. By comparing its expected spectrum with that of its isomer, 2,4-Dichloro-5-nitropyrimidine, and other nitro-containing aromatic and heterocyclic systems, we can confidently assign the asymmetric stretch to the ~1530-1550 cm⁻¹ region and the symmetric stretch to the ~1340-1360 cm⁻¹ region. This guide provides the foundational knowledge and a practical experimental framework for researchers to accurately characterize this and similar molecules, ensuring the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Catalysis Science & Technology. (2023, September 8). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. Royal Society of Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

Sources

Comparative

HPLC Method Comparison Guide: 2,5-Dichloro-4-nitropyrimidine Impurity Profiling

Executive Summary Target Analyte: 2,5-Dichloro-4-nitropyrimidine CAS Registry Number: 1364671-59-9 Application: Critical intermediate for ALK/BRD4 kinase inhibitors and agrochemical synthesis.[1] This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2,5-Dichloro-4-nitropyrimidine CAS Registry Number: 1364671-59-9 Application: Critical intermediate for ALK/BRD4 kinase inhibitors and agrochemical synthesis.[1]

This guide addresses the analytical challenges associated with 2,5-Dichloro-4-nitropyrimidine (DCNP) , a highly reactive pyrimidine intermediate.[1] Unlike its more common isomer, 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2), DCNP presents unique separation hurdles due to the labile nature of the C2-chlorine and the potential for rapid hydrolysis.[1]

This document compares a Standard C18 Isocratic Method (often insufficient for isomer resolution) against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the industry gold standard for purity determination in regulated drug development environments.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Understanding the chemical behavior of DCNP is prerequisite to method design. The electron-withdrawing nitro group at C4 and chlorine atoms at C2 and C5 create a highly electrophilic system.

PropertySpecificationAnalytical Implication
Chemical Structure Pyrimidine ring substituted with Cl (2,[1][2][3][4][5][][7][8][9][10]5) and NO₂ (4).High UV absorbance (~270 nm) due to nitro-conjugation.
Key Impurity A 2,4-Dichloro-5-nitropyrimidine (Regioisomer)Similar hydrophobicity requires specialized stationary phase selectivity (π-π interactions).[1]
Key Impurity B 5-Chloro-4-nitro-2(1H)-pyrimidinone (Hydrolysis)Highly polar; elutes near void volume in standard RP-HPLC.[1]
Key Impurity C 2,5-Dichloropyrimidine (Starting Material/De-nitro)Non-polar; requires high organic strength to elute.
Stability Moisture SensitiveSamples must be prepared in anhydrous acetonitrile; avoid aqueous diluents until injection.

Part 2: Method Comparison

Method A: The Legacy Approach (Standard C18)

Typically found in general QC protocols.

  • Column: C18 (ODS), 5 µm, 250 x 4.6 mm[11]

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% H₃PO₄[12]

  • Flow Rate: 1.0 mL/min[13]

  • Shortcomings:

    • Co-elution: Fails to baseline resolve the target DCNP from its regioisomer (2,4-dichloro-5-nitro).

    • Peak Tailing: The acidic hydrolysis products interact with residual silanols, causing tailing factors > 2.0.

    • False Positives: Hydrolysis occurs on-column if the run time is long and pH is not strictly controlled.

Method B: The Recommended Approach (Phenyl-Hexyl Gradient)

Designed for high-resolution impurity profiling in R&D.[1]

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm[1]

  • Mechanism: Exploits π-π interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of the analyte.[1] This interaction is sterically sensitive, allowing excellent separation of the 4-nitro and 5-nitro isomers.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile (LC-MS Grade)[1]

  • Performance:

    • Resolution (Rs): > 3.5 between DCNP and Regioisomer.

    • Speed: < 10 minute run time reduces on-column degradation.[1]

Part 3: Detailed Experimental Protocol (Method B)

Instrumentation & Conditions
  • System: HPLC/UHPLC with PDA Detector (or UV).

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.7 µm, 100 x 4.6 mm.

  • Temperature: 35°C (Strictly controlled to maintain selectivity).

  • Detection: 270 nm (Primary), 254 nm (Secondary).

  • Flow Rate: 1.2 mL/min.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.009010Equilibration
1.009010Isocratic Hold (Polar Impurities)
6.004060Linear Gradient
8.001090Wash
8.109010Re-equilibration
10.009010End
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Anhydrous). Do not use water.

  • Stock Solution: Dissolve 10 mg DCNP in 10 mL Acetonitrile (1 mg/mL).

  • Working Solution: Dilute Stock to 0.1 mg/mL with Acetonitrile.

  • Vial: Amber glass (light sensitive). Inject immediately.

Part 4: Visualization & Workflows

Workflow: Method Development Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18.

MethodSelection Start Analyte: 2,5-Dichloro-4-nitropyrimidine CheckIsomers Are Regioisomers Present? (e.g., 2,4-Dichloro-5-nitro) Start->CheckIsomers SelectC18 Standard C18 Column CheckIsomers->SelectC18 No (Unlikely) SelectPhenyl Phenyl-Hexyl Column (π-π Selectivity) CheckIsomers->SelectPhenyl Yes (Critical) ResultFail Result: Co-elution (Poor Resolution) SelectC18->ResultFail ResultPass Result: Baseline Resolution (Rs > 3.0) SelectPhenyl->ResultPass

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl phases for nitropyrimidine isomer separation.

Impurity Formation Pathways

Understanding where impurities originate allows for better peak identification.

Impurities Precursor Precursor (e.g., 5-Chlorouracil) Target Target: 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9) Precursor->Target Nitration + Chlorination Isomer Impurity A: Regioisomer (2,4-Dichloro-5-nitropyrimidine) Precursor->Isomer Non-selective Nitration Hydrolysis Impurity B: Hydrolysis Product (5-Chloro-4-nitro-2-pyrimidinone) Target->Hydrolysis Moisture/H2O (Degradation)

Caption: Chemical pathways leading to the primary impurities detected by the recommended HPLC method.[1]

Part 5: References

  • Umapathy, S., et al. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). Journal of Medicinal Chemistry. (Describes synthesis and regioselective SNAr of 2,5-dichloro-4-nitropyrimidine). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521266, 2,4-Dichloro-5-nitropyrimidine. (Used for isomer comparison). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2,5-Dichloro-4-nitropyrimidine: A Protocol for Enhanced Laboratory Safety

This document provides a comprehensive, step-by-step protocol for the safe handling, segregation, and disposal of 2,5-Dichloro-4-nitropyrimidine. As a chlorinated and nitrated heterocyclic compound, this chemical present...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling, segregation, and disposal of 2,5-Dichloro-4-nitropyrimidine. As a chlorinated and nitrated heterocyclic compound, this chemical presents specific hazards that demand rigorous adherence to safety and regulatory procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance, reinforcing our commitment to value beyond the product itself.

Part 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of 2,5-Dichloro-4-nitropyrimidine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other chlorinated nitropyridines and nitropyrimidines provides a reliable basis for hazard assessment. These compounds are consistently classified as hazardous due to their potential toxicity and environmental impact.

The primary hazards are inferred from structurally analogous compounds, as detailed in the PubChem database and various supplier safety data sheets.

Hazard ClassificationGHS Hazard StatementInferred From Analogs
Acute Toxicity, Oral H302: Harmful if swallowed2,5-dichloro-4-nitropyridine, 2,4-Dichloro-5-nitropyrimidine[1][2]
Acute Toxicity, Dermal H312: Harmful in contact with skin2,5-dichloro-4-nitropyridine[1]
Acute Toxicity, Inhalation H332: Harmful if inhaled2,5-dichloro-4-nitropyridine[1]
Skin Corrosion/Irritation H315: Causes skin irritation2,5-dichloro-4-nitropyridine, 2,4-Dichloro-5-nitropyrimidine[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation2,5-dichloro-4-nitropyridine[1]
Allergic Skin Reaction H317: May cause an allergic skin reaction2,4-Dichloro-5-nitropyrimidine[2]

Causality: The presence of chlorine atoms and a nitro group on the pyrimidine ring makes the molecule reactive and toxic. Halogenated organic compounds can persist in the environment, and nitroaromatic compounds are often associated with toxicity.[3][4] Therefore, it must be treated as a hazardous waste stream, requiring disposal at a licensed facility.

Part 2: Personnel Safety and Engineering Controls

Prior to handling 2,5-Dichloro-4-nitropyrimidine, a clear understanding of required Personal Protective Equipment (PPE) and engineering controls is mandatory. This follows the hierarchy of controls principle, prioritizing the elimination and substitution of hazards where possible.[5]

Engineering Controls:

  • Fume Hood: All handling of solid 2,5-Dichloro-4-nitropyrimidine and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Waste containers should be stored in a well-ventilated area pending disposal.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Part 3: On-Site Waste Management and Segregation Protocol

Proper segregation is the most critical step in managing chemical waste. Mixing incompatible waste streams can create dangerous reactions, complicates disposal, and significantly increases costs.[7]

Step-by-Step Segregation and Storage:

  • Identify as Halogenated Waste: 2,5-Dichloro-4-nitropyrimidine is a halogenated organic compound. It must only be collected in a waste container specifically designated for "Halogenated Organic Waste."[3][7]

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw cap. The container must be in good condition, free from leaks or cracks.[7]

  • Apply Proper Labeling: As mandated by OSHA's Hazard Communication Standard, the container must be clearly labeled before any waste is added.[5][8] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2,5-Dichloro-4-nitropyrimidine "

    • An accurate list of all components and their approximate concentrations.

    • The appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, environmental hazard).

    • The date of accumulation.

  • Store Safely in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory, under the direct control of laboratory personnel.

    • The container must be kept closed at all times except when adding waste.

    • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Store away from incompatible materials, such as strong bases, amines, and oxidizing agents.[9]

G cluster_prep Preparation cluster_accum Accumulation cluster_disposal Disposal A Identify Waste as 2,5-Dichloro-4-nitropyrimidine B Select Compatible Container (HDPE or Glass) A->B Step 1 C Label Container: 'Hazardous Waste' + Chemical Name + Hazards B->C Step 2 D Place Waste in 'Halogenated Organic Waste' Container C->D Step 3 E Keep Container Securely Closed F Store in Secondary Containment in Satellite Accumulation Area D->F Step 4 G Container Full or Project Complete? F->G Step 5 H Contact Environmental Health & Safety (EHS) G->H If Yes I EHS Arranges Pickup by Licensed Contractor H->I

Caption: Waste Segregation and Accumulation Workflow.

Part 4: Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Immediate Steps for Spill Response:

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-nitrile gloves.

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Use non-sparking tools if there is any fire hazard.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Dispose of Waste: Label the spill cleanup waste container as "Hazardous Waste: Spill Debris containing 2,5-Dichloro-4-nitropyrimidine" and manage it through the EHS department.

G Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Is Spill Manageable? Alert->Assess ContactEHS Contact EHS/ Emergency Response Assess->ContactEHS No DonPPE Don Appropriate PPE Assess->DonPPE Yes End Response Complete ContactEHS->End Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EHS Decon->Dispose Dispose->End

Caption: Emergency Spill Response Decision Workflow.

Part 5: Final Disposal Logistics

The ultimate disposal of 2,5-Dichloro-4-nitropyrimidine waste is a regulated process that must be handled by certified professionals.

  • Contact EHS: Once your waste container is full (no more than 90%) or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Professional Disposal: The EHS department will coordinate with a licensed and approved hazardous waste disposal contractor. This ensures the waste is transported, treated, and disposed of in full compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[7]

  • Disposal Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration .[3][7] This process occurs in a specialized hazardous waste incinerator that operates at temperatures sufficient to destroy the organic molecule, converting it into less harmful inorganic components. These facilities are equipped with advanced emission control systems to neutralize acidic gases (like hydrogen chloride) and prevent the release of pollutants.

Never dispose of 2,5-Dichloro-4-nitropyrimidine or its containers in the regular trash or down the drain.[9] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and public health.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Tormoehlen, L. M., & Tekulve, K. (2022). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. Retrieved from [Link]

  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements [2025 Guide]. Creative Safety Supply.
  • DENIOS. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. DENIOS.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-4-nitropyridine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,4-Dichloropyrimidine. Fisher Scientific.
  • Tokyo Chemical Industry Co., LTD. (n.d.). 2,4-Dichloro-5-nitropyrimidine, 5G. Labscoop.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet. ChemicalBook.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • U.S. Environmental Protection Agency. (n.d.). Contaminants > Chlorinated Solvents. CLU-IN. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Dichloro-4-nitropyrimidine

Executive Hazard Analysis: Beyond the SDS While the Safety Data Sheet (SDS) classifies 2,5-Dichloro-4-nitropyrimidine primarily as an irritant (H315, H319) and harmful by ingestion (H302), a senior researcher must look a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis: Beyond the SDS

While the Safety Data Sheet (SDS) classifies 2,5-Dichloro-4-nitropyrimidine primarily as an irritant (H315, H319) and harmful by ingestion (H302), a senior researcher must look at the structure-activity relationship (SAR) to understand the true risk profile.

  • The Mechanism of Danger: This molecule features a pyrimidine ring destabilized by a nitro group (strong electron-withdrawing) and two chlorine atoms. This makes the carbons at positions 2 and 6 highly electrophilic.

  • Biological Implication: Upon contact with skin, this compound can undergo Nucleophilic Aromatic Substitution (

    
    ) with the amino or thiol groups in your skin proteins. This covalent binding is the mechanism of skin sensitization (H317) .
    
  • Operational Takeaway: Treat this not just as an irritant, but as a potent sensitizer . A single careless exposure can lead to permanent allergic acquisition, ending a chemist’s ability to work with this class of compounds.

Hierarchy of Controls & Engineering

PPE is your last line of defense. The primary barrier must be engineering controls.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory. The compound is a solid dust; air velocity must be >100 fpm to capture micro-particulates during weighing.
Secondary Static Control Use an antistatic gun or ionizer during weighing. Nitro-pyrimidines can be electrostatic, causing "fly-away" powder that bypasses hood sash airflow.
Tertiary Dedicated Balance If possible, move a microbalance inside the hood. Never weigh this compound on an open bench.

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends heavily on the state of the chemical (Solid vs. Solution).

Hand Protection: The "Double-Glove" Protocol

Standard nitrile gloves are often insufficient for halogenated nitro-aromatics in solution, especially if dissolved in polar aprotic solvents (DCM, DMF) which facilitate permeation.

  • Layer 1 (Inner): 2.5 mil Nitrile (Tactile sensitivity).

  • Layer 2 (Outer): Depends on the solvent carrier (see table below).

  • Technique: Inspect inner gloves for yellowing (indication of nitro-compound permeation) immediately after removing outer gloves.

PPE Selection Table
ComponentSolid Handling (Weighing/Transfer)Solution Handling (DCM/DMF/THF)
Hand Protection Double Nitrile (min 5 mil total thickness). Change outer pair every 30 mins.Laminate (Silver Shield) under Nitrile OR High-Grade Viton. Standard nitrile degrades rapidly in chlorinated solvents.
Respiratory N95/P95 disposable mask (if outside hood) or PAPR for >10g scale.Half-face respirator with Organic Vapor (OV) cartridges if outside hood.
Eye Protection Chemical Splash Goggles (indirect vent).Chemical Splash Goggles + Face Shield (if >100mL volume).
Body Lab coat (Tyvek preferred over cotton to prevent dust entrapment).Chemical-resistant apron over lab coat.

Visualizing Safety Logic

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct glove material based on the solvent carrier, which is often the "Trojan Horse" that pulls the toxicant through the glove.

PPE_Selection Start Start: Handling 2,5-Dichloro-4-nitropyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid In Solution? State->Liquid Liquid ProtocolA Protocol A: Double Nitrile Gloves (Change outer every 30 min) Solid->ProtocolA SolventCheck Identify Solvent Liquid->SolventCheck ProtocolB Protocol B (Halogenated): Silver Shield / Laminate Liner + Outer Nitrile SolventCheck->ProtocolB DCM / Chloroform ProtocolC Protocol C (Polar Aprotic): Butyl Rubber or Thick Nitrile (>8 mil) SolventCheck->ProtocolC DMF / DMSO / Acetone

Caption: Figure 1. Glove selection logic based on carrier solvent. Note that for DCM solutions, standard nitrile offers <5 minutes of protection.

Operational Protocol: Safe Weighing Procedure

Objective: Transfer 5.0g of 2,5-Dichloro-4-nitropyrimidine without generating airborne dust.

  • Preparation:

    • Place a disposable absorbent pad (benchkote) in the fume hood.

    • Pre-weigh a sealable container (scintillation vial or RBF with cap).

    • Static Check: Pass an antistatic gun over the source bottle and the receiving vial.

  • Transfer:

    • Use a disposable spatula. Do not use metal spatulas if possible to avoid scratching glass and creating static.

    • Transfer slowly. If powder sticks to the spatula, do not "flick" it; tap it gently against the inner wall of the receiving vessel.

  • Decontamination (Immediate):

    • Cap both vessels immediately.

    • Wipe the exterior of the receiving vessel with a Kimwipe dampened with Ethanol .

    • Why Ethanol? It solubilizes the compound better than water, allowing mechanical removal.

    • Dispose of the Kimwipe and spatula into the Solid Hazardous Waste container immediately.

Emergency Response & Decontamination

Figure 2: Exposure Response Workflow

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use solvent (increases absorption) Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold eyelids open 3. Seek Medical Attention Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. If breathing difficult -> Oxygen 3. Call Emergency Services Inhal->ActionInhal Report File Incident Report (Note: Sensitizer Risk) ActionSkin->Report ActionEye->Report ActionInhal->Report

Caption: Figure 2. Immediate response steps. Crucially, never use solvents to wash skin, as this accelerates the absorption of the nitro-compound.

Waste Disposal Strategy

Proper disposal is critical to prevent environmental contamination and incinerator damage.

  • Classification: Halogenated Organic Waste.

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams).

    • Reasoning: Halogenated compounds release HCl and other corrosive gases upon incineration, requiring special scrubbers. Mixing them into general organic waste can damage facility incinerators and violate EPA/local regulations.

  • Labeling: Clearly tag as "Toxic" and "Irritant." List the full chemical name; do not use abbreviations like "DCNP."

References

  • PubChem. (2023). 2,5-Dichloro-4-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[1][2][3][4][Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

Sources

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